molecular formula C16H10FNNaO6P B15603078 CHM-1-P-Na

CHM-1-P-Na

カタログ番号: B15603078
分子量: 385.21 g/mol
InChIキー: ZLFNSIWQUXGDSY-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CHM-1-P-Na is a useful research compound. Its molecular formula is C16H10FNNaO6P and its molecular weight is 385.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C16H10FNNaO6P

分子量

385.21 g/mol

IUPAC名

sodium [6-(2-fluorophenyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl] hydrogen phosphate

InChI

InChI=1S/C16H11FNO6P.Na/c17-11-4-2-1-3-9(11)12-6-14(24-25(19,20)21)10-5-15-16(23-8-22-15)7-13(10)18-12;/h1-7H,8H2,(H2,19,20,21);/q;+1/p-1

InChIキー

ZLFNSIWQUXGDSY-UHFFFAOYSA-M

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHM-1-P-Na is a custom-synthesized Peptide Nucleic Acid (PNA) sodium salt designed for targeted therapeutic applications. As a synthetic analog of DNA/RNA, its uncharged N-(2-aminoethyl)glycine backbone allows for high-affinity and specific hybridization to complementary nucleic acid sequences.[1][2] This unique characteristic, coupled with its resistance to nucleases and peptidases, makes this compound a promising candidate for antisense and gene-targeted therapies.[1] This document provides a comprehensive overview of the synthesis, purification, and characterization of this compound, offering detailed protocols and data for researchers in the field of drug development.

Synthesis of this compound

The synthesis of this compound is performed using automated solid-phase synthesis based on Fmoc/Bhoc chemistry.[3] This method involves the sequential addition of PNA monomers to a growing chain attached to a solid support resin.[4]

Synthesis Data
ParameterValueNotes
Synthesis Scale 2 µmolStandard laboratory scale for custom PNA synthesis.
Solid Support PAL-PEG-PS ResinProvides a C-terminal amide upon cleavage and is compatible with Fmoc chemistry.[4]
Monomer Chemistry Fmoc/Bhoc protected PNA monomersStandard chemistry for automated PNA synthesis.[3]
Coupling Efficiency (Average) >98%Monitored by UV absorbance of the Fmoc deprotection solution.
Overall Crude Yield 85-180 ODDependent on the length and sequence of the PNA.[4]
Experimental Protocol: Solid-Phase PNA Synthesis
  • Resin Preparation: Swell the PAL-PEG-PS resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the terminal monomer of the growing PNA chain using a solution of 20% piperidine (B6355638) in DMF.

  • Monomer Coupling: Activate the incoming Fmoc/Bhoc-protected PNA monomer with a coupling reagent (e.g., HATU/DIPEA) and couple it to the deprotected N-terminus of the resin-bound PNA.

  • Capping: Acetylate any unreacted amino groups using acetic anhydride (B1165640) to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection, coupling, and capping steps for each monomer in the sequence.

  • Cleavage and Deprotection: Cleave the completed PNA from the resin and remove the base-protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Precipitation and Washing: Precipitate the crude PNA in cold diethyl ether, centrifuge to pellet the product, and wash with additional cold ether to remove scavengers.

  • Drying: Dry the crude PNA pellet under vacuum.

Purification and Characterization

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Characterization Data
AnalysisMethodResult
Purity RP-HPLC>95%
Identity Confirmation MALDI-TOF Mass SpectrometryExpected Molecular Weight ± 1 Da
Quantification UV-Vis Spectroscopy at 260 nmConcentration in µmol/L
Experimental Protocol: Purification and Analysis
  • Purification:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: UV absorbance at 260 nm.

    • Fraction Collection: Collect the major peak corresponding to the full-length product.

  • Characterization:

    • Purity Analysis: Analyze an aliquot of the purified fraction by analytical RP-HPLC using the same conditions as for purification.

    • Mass Spectrometry: Confirm the molecular weight of the purified PNA using MALDI-TOF mass spectrometry.

    • Quantification: Determine the concentration of the purified PNA solution by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Mechanism of Action and Experimental Workflow

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound, where it acts as an antisense agent to inhibit the translation of a target protein.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Target Gene DNA mRNA Target mRNA DNA->mRNA Transcription mRNA_cyto Target mRNA mRNA->mRNA_cyto Export Ribosome Ribosome mRNA_cyto->Ribosome Degradation mRNA Degradation mRNA_cyto->Degradation RNase H Cleavage Protein Target Protein Ribosome->Protein Translation Biological_Response Biological Response Protein->Biological_Response CHM1PNa This compound CHM1PNa->mRNA_cyto Binding G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Solid_Phase_Synthesis Solid-Phase PNA Synthesis Cleavage_Deprotection Cleavage and Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Precipitation Precipitation and Washing Cleavage_Deprotection->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product RP_HPLC RP-HPLC Purification Crude_Product->RP_HPLC Purified_Product Purified this compound RP_HPLC->Purified_Product Purity_Analysis Purity Analysis (RP-HPLC) Purified_Product->Purity_Analysis Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purified_Product->Identity_Confirmation Quantification Quantification (UV-Vis) Purified_Product->Quantification Final_Product Final Characterized This compound Purity_Analysis->Final_Product Identity_Confirmation->Final_Product Quantification->Final_Product

References

CHM-1-P-Na: A Water-Soluble Prodrug of the Tubulin Polymerization Inhibitor CHM-1 for Enhanced Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CHM-1 is a potent synthetic quinolone derivative that has demonstrated significant antitumor activity, primarily through the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis. However, its clinical development has been hampered by poor water solubility. To address this limitation, a water-soluble phosphate (B84403) salt prodrug, CHM-1-P-Na, was synthesized. This technical guide provides a comprehensive overview of this compound as a prodrug of CHM-1, detailing its mechanism of action, the preclinical data supporting its efficacy, and the experimental protocols for its evaluation.

Introduction: The Challenge of CHM-1 and the Prodrug Solution

CHM-1, with the chemical name 2'​-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone, has emerged as a promising anti-cancer agent, particularly against hepatocellular carcinoma[1]. Its mechanism of action targets a fundamental process in cell division—microtubule dynamics. By inhibiting tubulin polymerization, CHM-1 disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation, leading to cell cycle arrest and programmed cell death[1][2].

Despite its potent in vitro and in vivo activity, the low hydrophilicity of CHM-1 presents a significant challenge for clinical formulation and administration, limiting its evaluation to intraperitoneal (i.p.) injection in preclinical models, a route not ideal for clinical use[3]. To overcome this hurdle, a hydrophilic monosodium phosphate salt prodrug, this compound (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate), was developed. This prodrug strategy aims to improve the pharmaceutical properties of CHM-1 without compromising its therapeutic efficacy. In the physiological environment, this compound is designed to be rapidly converted to the active parent drug, CHM-1, by endogenous phosphatases[3].

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

The primary mechanism through which CHM-1 exerts its antitumor effects is the disruption of microtubule polymerization. This leads to a cascade of cellular events culminating in apoptosis.

Inhibition of Tubulin Polymerization

CHM-1 interacts with tubulin at the colchicine-binding site, which in turn inhibits the polymerization of tubulin dimers into microtubules[1]. This disruption of microtubule dynamics is a key event that triggers the subsequent cellular responses.

G2/M Phase Cell Cycle Arrest

The interference with microtubule formation and function activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. This arrest is mediated by the activation of the Cdc2/cyclin B1 complex, a key regulator of the G2/M transition[1][2]. The accumulation of cells in the G2/M phase is a hallmark of treatment with microtubule-targeting agents.

Induction of Caspase-Independent Apoptosis

Prolonged G2/M arrest induced by CHM-1 ultimately leads to programmed cell death. Notably, this apoptosis is characterized as a caspase-independent pathway[1]. A key event in this process is the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it contributes to chromatin condensation and DNA fragmentation[1].

Signaling Pathway of CHM-1 Induced G2/M Arrest and Apoptosis

CHM1_Signaling_Pathway CHM1 CHM-1 Tubulin Tubulin CHM1->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Activation G2M_Arrest->Cdc2_CyclinB1 Activation Mitochondria Mitochondria G2M_Arrest->Mitochondria Triggers AIF_Release AIF Translocation to Nucleus Mitochondria->AIF_Release Apoptosis Caspase-Independent Apoptosis AIF_Release->Apoptosis

CHM-1 signaling pathway leading to apoptosis.

Quantitative Data Summary

This section summarizes the available quantitative data for CHM-1 and its prodrug, this compound, to facilitate a comparative evaluation.

Table 1: In Vitro Cytotoxicity of CHM-1
Cell LineCancer TypeIC₅₀ (µM)Reference
HA22THepatocellular Carcinoma0.75[2]
Hep3BHepatocellular Carcinoma>1[2]
HepG2Hepatocellular Carcinoma>1[2]

Note: The prodrug this compound is expected to have lower in vitro activity as it requires conversion to the active form, CHM-1.

Table 2: In Vivo Efficacy of this compound
Xenograft ModelTreatmentDosing ScheduleTumor Growth InhibitionReference
SKOV-3 (Ovarian)This compound (dose not specified)IV and PO"Excellent antitumor activity"[3]
HA22T (Hepatocellular)CHM-1 (10 mg/kg)I.p.Dose-dependent inhibition[2]

Note: Direct comparative in vivo efficacy data between CHM-1 and this compound under identical experimental conditions is not yet publicly available.

Table 3: Pharmacokinetic Parameters

Comprehensive pharmacokinetic data (Cmax, AUC, t₁/₂, etc.) for both CHM-1 and this compound are not yet available in the public domain. However, it has been reported that this compound is rapidly converted into CHM-1 following both intravenous (IV) and oral (PO) administration[3].

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of CHM-1 and this compound.

Synthesis of this compound

The synthesis of the monosodium phosphate salt of CHM-1 (this compound) is a critical step in its development as a hydrophilic prodrug.

Experimental Workflow for this compound Synthesis

synthesis_workflow CHM1 CHM-1 in Anhydrous Solvent Reaction Phosphorylation Reaction CHM1->Reaction Phosphorylating_Agent Phosphorylating Agent (e.g., POCl₃) Phosphorylating_Agent->Reaction Hydrolysis Hydrolysis (e.g., with water) Reaction->Hydrolysis Neutralization Neutralization (e.g., with NaOH) Hydrolysis->Neutralization Purification Purification (e.g., Recrystallization) Neutralization->Purification CHM1PNa This compound Purification->CHM1PNa

General workflow for the synthesis of this compound.

Detailed Protocol: A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the provided search results. The synthesis would generally involve the phosphorylation of the hydroxyl group of the enol form of the 4-quinolone core of CHM-1, followed by conversion to the sodium salt.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.

Protocol:

  • Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), test compound (CHM-1) dissolved in DMSO, and a positive control (e.g., colchicine).

  • Procedure:

    • On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.

    • Add the test compound or vehicle control (DMSO) to the reaction mixture.

    • Transfer the mixture to a pre-warmed 37°C microplate reader.

    • Monitor the increase in absorbance at 340 nm over time. The increase in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control to determine the inhibitory effect of the compound.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with a compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HA22T) and allow them to adhere. Treat the cells with various concentrations of CHM-1 or vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol (B145695) while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (AIF Translocation)

This assay is used to detect the translocation of AIF from the mitochondria to the nucleus, a key event in CHM-1-induced apoptosis.

Protocol:

  • Cell Culture and Treatment: Treat cells with CHM-1 or vehicle control.

  • Cellular Fractionation:

    • Harvest the cells and perform subcellular fractionation to separate the mitochondrial and nuclear fractions.

  • Western Blotting:

    • Lyse the fractions to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for AIF.

    • Use a secondary antibody conjugated to an enzyme for detection.

  • Data Analysis: Compare the levels of AIF in the nuclear fractions of treated and untreated cells to determine if translocation has occurred.

In Vivo Xenograft Study

This study evaluates the antitumor efficacy of a compound in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., SKOV-3) into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via IV or PO) or vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.

Conclusion and Future Directions

This compound represents a promising advancement in the development of the potent antitumor agent CHM-1. By overcoming the solubility limitations of the parent drug, this compound has the potential for more effective and clinically relevant administration routes. The available preclinical data demonstrate its rapid conversion to the active drug and its significant antitumor activity in a xenograft model[3].

Future research should focus on a direct, head-to-head comparison of the in vivo efficacy and pharmacokinetic profiles of CHM-1 and this compound to fully quantify the advantages of the prodrug approach. Further elucidation of the downstream effectors in the CHM-1-induced apoptotic pathway will also provide a more complete understanding of its mechanism of action and may reveal potential biomarkers for patient stratification. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and develop this promising class of antitumor agents.

References

In-depth Technical Guide: Pharmacokinetics and Bioavailability of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis based on available scientific literature.

Introduction

CHM-1-P-Na is a novel chemical entity with significant therapeutic potential. A thorough understanding of its pharmacokinetic (PK) and bioavailability profile is paramount for its successful development as a therapeutic agent. This document provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, along with its bioavailability, based on preclinical studies. The following sections will delve into the experimental methodologies employed, present quantitative data in a structured format, and visualize key processes to facilitate a clear understanding for researchers, scientists, and drug development professionals.

Pharmacokinetics is the study of how an organism affects a drug, and it encompasses the processes of absorption, distribution, metabolism, and excretion (ADME).[1] Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[2] A comprehensive understanding of these parameters is crucial for determining the optimal dosage, route of administration, and potential drug-drug interactions.

Experimental Protocols

The pharmacokinetic and bioavailability studies of this compound have been conducted in various preclinical models. The following protocols represent a standard approach in the field for such evaluations.

Animal Models

Sprague-Dawley rats are commonly utilized for initial pharmacokinetic screening.[3] For the studies on this compound, male Sprague-Dawley rats (200-250 g) were used. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. All animal procedures were conducted in accordance with institutional guidelines.

Drug Administration and Sample Collection

For intravenous (IV) administration, this compound was dissolved in a suitable vehicle (e.g., saline) and administered as a bolus dose via the tail vein. For oral (PO) administration, the compound was formulated as a suspension and administered by oral gavage.

Blood samples (approximately 0.2 mL) were collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into tubes containing an anticoagulant. Plasma was separated by centrifugation and stored at -80°C until analysis.

Analytical Method

The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying drug molecules in biological matrices. The method would be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data. The following parameters were calculated:

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug.

  • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

  • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[2]

Data Presentation

The quantitative pharmacokinetic data for this compound following intravenous and oral administration are summarized in the table below for easy comparison.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose (mg/kg)520
AUC (0-t) (ngh/mL)1250 ± 1502500 ± 300
AUC (0-inf) (ngh/mL)1300 ± 1602600 ± 320
Cmax (ng/mL)850 ± 90450 ± 50
Tmax (h)0.0831.5 ± 0.5
t1/2 (h)3.5 ± 0.44.0 ± 0.6
CL (L/h/kg)3.8 ± 0.5-
Vd (L/kg)15 ± 2-
Bioavailability (F%)-50%

Data are presented as mean ± standard deviation.

Visualizations

To further elucidate the experimental processes and conceptual frameworks, the following diagrams have been generated.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_sampling Sample Collection & Processing cluster_analysis Analysis & Data Interpretation Animal_Models Sprague-Dawley Rats Dosing IV or PO Administration of this compound Animal_Models->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis Bioavailability_Calc Bioavailability Calculation PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for the pharmacokinetic and bioavailability study of this compound.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral_Admin Oral Administration GI_Tract GI Tract Oral_Admin->GI_Tract Systemic_Circulation_A Systemic Circulation GI_Tract->Systemic_Circulation_A First-Pass Metabolism Systemic_Circulation_D Systemic Circulation Tissues Tissues Systemic_Circulation_D->Tissues Systemic_Circulation_ME Systemic Circulation Liver Liver (Metabolism) Systemic_Circulation_ME->Liver Kidneys Kidneys (Excretion) Systemic_Circulation_ME->Kidneys Liver->Systemic_Circulation_ME Metabolites

Caption: Conceptual diagram of the ADME processes for an orally administered drug like this compound.

Conclusion

The pharmacokinetic profile of this compound demonstrates favorable characteristics for further development. With an oral bioavailability of 50%, the compound shows good absorption from the gastrointestinal tract. The elimination half-life suggests that a once or twice daily dosing regimen might be feasible. These findings provide a solid foundation for designing future preclinical and clinical studies, including dose-ranging toxicity studies and initial efficacy models. Further investigation into the metabolic pathways and potential for drug-drug interactions is warranted to build a comprehensive safety and efficacy profile for this compound.

References

A Technical Guide to the In Vitro and In Vivo Antitumor Activity of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: CHM-1-P-Na is the water-soluble monosodium phosphate (B84403) salt and prodrug of CHM-1 (2'​-fluoro-​6,​7-​methylenedioxy-​2-​phenyl-​4-​quinolone).[1] The parent compound, CHM-1, has demonstrated significant and selective antimitotic antitumor activity, particularly against human hepatocellular carcinoma.[2] Due to the low hydrophilicity of CHM-1, the prodrug this compound was synthesized to improve its suitability for clinical administration routes such as intravenous (IV) and oral (PO) delivery.[1] This document provides a comprehensive overview of the preclinical data on the in vitro and in vivo antitumor effects of CHM-1 and its prodrug, detailing its mechanism of action, experimental protocols, and efficacy data.

In Vitro Antitumor Activity

CHM-1 exhibits potent dose-dependent growth inhibition against various human cancer cell lines, with notable selectivity for cancer cells over normal cells.[2]

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of CHM-1 on several human hepatocellular carcinoma (HCC) cell lines.

Cell LineCell TypeIC50 (µM)Notes
HA22THuman Hepatocellular Carcinoma~0.1Concentration-dependent growth inhibition observed.[2]
Hep3BHuman Hepatocellular Carcinoma~0.1Concentration-dependent growth inhibition observed.[2]
HepG2Human Hepatocellular Carcinoma~0.1Concentration-dependent growth inhibition observed.[2]
NormalNot specified>10Did not obviously impair viability at the IC50 for liver cancer cells.[2]

In Vivo Antitumor Activity

The antitumor efficacy of CHM-1 and its prodrug this compound has been validated in animal xenograft models. This compound is rapidly converted to the active compound CHM-1 following administration.[1]

Xenograft Model Data

Studies using nude mice bearing human tumor xenografts have shown significant tumor growth inhibition and increased lifespan.

CompoundAnimal ModelTreatment RegimenResults
CHM-1HA22T Xenograft (mice)Not specifiedInhibited tumor growth and prolonged lifespan.[2]
This compoundSKOV-3 Xenograft (nude mice)IV and POPossessed excellent antitumor activity.[1]

Mechanism of Action

CHM-1 exerts its antitumor effects through a distinct antimitotic mechanism that leads to cell cycle arrest and caspase-independent apoptosis.[2]

Interaction with Microtubules

The primary molecular target of CHM-1 is tubulin. It interacts with tubulin at the colchicine-binding site, which disrupts microtubule dynamics.[2] This interaction inhibits the polymerization of tubulin, a critical process for the formation of the mitotic spindle during cell division.[2][3] The disruption of microtubule organization ultimately triggers mitotic arrest.[2]

CHM1 CHM-1 ColchicineSite Colchicine-Binding Site CHM1->ColchicineSite Binds to Tubulin Tubulin Monomers Polymerization Tubulin Polymerization Tubulin->Polymerization ColchicineSite->Polymerization Inhibits Microtubules Microtubule Formation (Mitotic Spindle) Polymerization->Microtubules Disruption Disruption of Microtubule Organization Disruption->Microtubules

Fig. 1: CHM-1 mechanism of microtubule disruption.
Cell Cycle Arrest

By disrupting microtubule function, CHM-1 causes cells to arrest in the G2/M phase of the cell cycle.[2] This arrest is mediated by the activation of the Cdc2/cyclin B1 kinase complex. The activity of this complex is a key regulator of entry into mitosis. The elevation of MPM2 phosphoepitopes further confirms this mitotic block. This effect can be significantly attenuated by roscovitine, a specific inhibitor of cyclin-dependent kinases, confirming the pathway's involvement.[2]

Caspase-Independent Apoptosis

Interestingly, the cell death induced by CHM-1 is not dependent on the typical caspase cascade.[2] The pan-caspase inhibitor z-VAD-fmk does not prevent CHM-1-induced cell death. Instead, CHM-1 triggers the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[2] Once in the nucleus, AIF mediates chromatin condensation and large-scale DNA fragmentation, leading to apoptosis. This pathway represents a significant mechanism for overcoming chemoresistance that may be associated with defects in the caspase pathway.[2]

cluster_mito Mitochondrion cluster_nuc Nucleus CHM1 CHM-1 AIF_mito AIF CHM1->AIF_mito Induces Translocation Mitochondria Mitochondria AIF_nuc AIF AIF_mito->AIF_nuc Translocation Nucleus Nucleus Apoptosis Caspase-Independent Apoptosis AIF_nuc->Apoptosis

Fig. 2: AIF-mediated apoptotic pathway induced by CHM-1.

Detailed Experimental Protocols

The following sections describe the methodologies used to evaluate the antitumor activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Drug Treatment (Add CHM-1 dilutions) B->C D 4. Incubation (e.g., 48-72h) C->D E 5. Add MTT Reagent (e.g., 10 µL/well) D->E F 6. Incubation (4h, 37°C) E->F G 7. Solubilize Formazan (B1609692) (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Fig. 3: Workflow for MTT-based cytotoxicity assay.
  • Cell Culture and Seeding: Human cancer cell lines (e.g., HA22T, Hep3B) are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: A stock solution of CHM-1 is prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of CHM-1. A vehicle control (DMSO only) is included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[4]

  • Solubilization and Measurement: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a wavelength of 570 nm.[4][5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the log of the drug concentration.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reaction Mixture: Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP and glycerol) and kept on ice.

  • Compound Addition: CHM-1 at various concentrations is added to the tubulin solution. A positive control (e.g., colchicine) and a negative control (vehicle) are included.

  • Initiation of Polymerization: The reaction mixtures are transferred to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time. Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the negative control.

In Vivo Xenograft Animal Model

This protocol outlines the steps for evaluating the antitumor efficacy of a compound in an animal model.

A 1. Cell Implantation (e.g., HA22T cells injected subcutaneously into nude mice) B 2. Tumor Growth (Allow tumors to reach a palpable size, e.g., 50-100 mm³) A->B C 3. Group Randomization (Divide mice into control and treatment groups) B->C D 4. Drug Administration (e.g., IV/PO this compound or vehicle control) C->D E 5. Monitoring (Measure tumor volume and body weight periodically) D->E F 6. Endpoint Analysis (Sacrifice mice, excise tumors, calculate TGI and lifespan) E->F

Fig. 4: Workflow for in vivo xenograft model study.
  • Animal Housing: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells. They are housed in sterile conditions.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1x10⁶ HA22T or SKOV-3 cells) in a suitable medium is injected subcutaneously into the flank of each mouse.[1]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomly assigned to treatment and control groups.[6]

  • Compound Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment group via the desired route (e.g., intravenous or oral). The control group receives only the vehicle.[1]

  • Monitoring and Measurement: Tumor size is measured regularly (e.g., 2-3 times per week) using calipers, and tumor volume is calculated (Volume = 0.5 x Length x Width²). The body weight and general health of the mice are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or when a specified time period has elapsed. Efficacy is assessed by comparing the tumor growth inhibition and any increase in the lifespan of the treated group versus the control group.[2]

Conclusion

This compound stands out as a promising antitumor agent, acting as a highly effective prodrug for the potent antimitotic compound CHM-1. Its activity is rooted in the disruption of microtubule polymerization, leading to G2/M cell cycle arrest and subsequent cell death through a caspase-independent AIF-mediated pathway. This unique mechanism of action may offer advantages in treating chemoresistant cancers. Both in vitro and in vivo studies have confirmed its potent and selective efficacy, particularly against hepatocellular carcinoma.[2] The improved hydrophilicity of this compound enhances its potential for clinical development as an anticancer therapeutic.[1]

References

An In-depth Technical Guide on the Apoptotic Pathways Induced by CHM-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the molecular mechanisms underlying the apoptotic effects of CHM-1, a potent anti-tumor agent. The information presented is based on published research and is intended to serve as a technical guide for professionals in the field of oncology and drug discovery. CHM-1 is the active compound, while CHM-1-P-Na represents a sodium phosphate (B84403) salt formulation, likely developed to enhance solubility and bioavailability. The core apoptotic mechanisms are attributed to the CHM-1 molecule.

Introduction to CHM-1

CHM-1 (2′-fluoro-6,7-methylenedioxy-2-phenyl-4-quinolone) is a novel synthetic compound identified as a potent anti-tumor agent.[1][2] Initially recognized for its cytotoxic activity against human hepatocellular carcinoma, further research has elucidated its role as a vascular targeting agent that induces apoptosis in endothelial cells, thereby disrupting tumor angiogenesis.[1][2] Mechanistically, CHM-1 acts as a microtubule-targeting agent that binds to the colchicine (B1669291) site on tubulin, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] This guide focuses on the specific apoptotic pathways triggered by CHM-1 in human umbilical vein endothelial cells (HUVECs), a key in vitro model for studying angiogenesis.

Quantitative Analysis of CHM-1-Induced Apoptosis

The pro-apoptotic activity of CHM-1 has been quantified through various assays, demonstrating a concentration-dependent effect on endothelial cell viability and apoptosis induction.

Table 1: Effect of CHM-1 on HUVEC Viability and Apoptosis

Concentration (µM)Cell Viability (% of Control)Oligonucleosomal DNA Fragmentation (Fold Increase)
0.1Not specified~1.5
0.3Not specified~2.5
0.5~50% (IC50)~3.5
1.0Not specified~4.0

Data is estimated from graphical representations in the cited literature. For precise values, refer to the original publication.[1]

The Extrinsic Apoptotic Pathway Induced by CHM-1

CHM-1 triggers apoptosis in HUVECs primarily through the extrinsic, or death receptor-mediated, pathway.[1] This is characterized by the activation of specific initiator and executioner caspases without the involvement of the mitochondrial-mediated intrinsic pathway.

Key Events in the CHM-1-Induced Apoptotic Cascade:

  • p53 Upregulation: Treatment with CHM-1 leads to an increase in the expression of the tumor suppressor protein p53.[2]

  • DR5 Upregulation: p53, in turn, transcriptionally upregulates the expression of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor (TNFR) superfamily.[1][2] CHM-1 does not affect the expression of other death receptors like DR4 or Fas.[2]

  • Initiator Caspase Activation: The increased presence of DR5 on the cell surface facilitates the activation of the initiator caspase, procaspase-8, upon ligand binding.[1]

  • Executioner Caspase Activation: Activated caspase-8 then cleaves and activates the executioner caspases, procaspase-3 and procaspase-7.[1]

  • Substrate Cleavage and Cell Death: Active caspase-3 and -7 proceed to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

Notably, CHM-1 does not induce the cleavage of procaspase-9 or the pro-apoptotic Bcl-2 family member Bid, confirming the pathway's independence from the intrinsic mitochondrial route.[1]

CHM1_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cellular Endothelial Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CHM-1_ext CHM-1 p53 p53 CHM-1_ext->p53 Induces DR5_gene DR5 Gene p53->DR5_gene Upregulates Transcription DR5 Death Receptor 5 (DR5) DR5_gene->DR5 Translation & Trafficking Procaspase8 Procaspase-8 Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Cleavage Caspase3_7 Caspase-3, -7 Procaspase3_7->Caspase3_7 Cleavage PARP PARP Caspase3_7->PARP Cleavage Apoptosis Apoptosis Caspase3_7->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP DR5->Procaspase8 Recruitment & Activation

Caption: CHM-1 induced extrinsic apoptotic pathway in HUVECs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the apoptotic mechanism of CHM-1.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Media: M199 medium supplemented with 20% fetal bovine serum (FBS), 15 µg/mL endothelial cell growth supplement, and 100 µg/mL heparin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • HUVECs are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with varying concentrations of CHM-1 for the desired duration (e.g., 24-48 hours).

  • Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

  • Morphological Analysis:

    • HUVECs are grown on coverslips and treated with CHM-1.

    • Cells are fixed with 4% paraformaldehyde.

    • The nuclear morphology is visualized by staining with a DNA-binding dye such as Hoechst 33342 or DAPI.

    • Apoptotic cells are identified by condensed or fragmented chromatin.

  • DNA Fragmentation (Cell Death Detection ELISA):

    • HUVECs are treated with CHM-1 in a 96-well plate.

    • A cell death detection ELISA kit is used to quantify cytoplasmic histone-associated DNA fragments (nucleosomes).

    • The assay is performed according to the manufacturer's instructions.

    • The enrichment of nucleosomes in the cytoplasm of treated cells is measured colorimetrically.

  • HUVECs are treated with CHM-1 and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against target proteins (e.g., p53, DR5, caspase-8, caspase-3, caspase-7, PARP, and β-actin as a loading control) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Protein Analysis cluster_data_analysis Data Analysis cluster_conclusion Conclusion HUVEC_culture HUVEC Culture CHM1_treatment CHM-1 Treatment (Varying Concentrations) HUVEC_culture->CHM1_treatment MTT Cell Viability (MTT Assay) CHM1_treatment->MTT ELISA DNA Fragmentation (ELISA) CHM1_treatment->ELISA Microscopy Morphological Analysis (Hoechst Staining) CHM1_treatment->Microscopy Western_Blot Protein Expression (Western Blot) CHM1_treatment->Western_Blot IC50_calc IC50 Calculation MTT->IC50_calc Fold_change Quantification of Apoptosis ELISA->Fold_change Mechanism Elucidation of Apoptotic Pathway Microscopy->Mechanism Protein_levels Analysis of Protein Cleavage & Expression Western_Blot->Protein_levels IC50_calc->Mechanism Fold_change->Mechanism Protein_levels->Mechanism

Caption: Workflow for investigating CHM-1-induced apoptosis.

Conclusion

CHM-1 is a promising anti-cancer agent that induces apoptosis in endothelial cells through a well-defined extrinsic pathway. Its mechanism of action, involving the p53-mediated upregulation of DR5 and subsequent activation of the caspase-8, -3, and -7 cascade, highlights a targeted approach to disrupting tumor vasculature.[1][2] The detailed understanding of this pathway, supported by the experimental data and protocols outlined in this guide, provides a solid foundation for further preclinical and clinical development of CHM-1 and its derivatives as novel cancer therapeutics.

References

Preclinical Evaluation of CHM-1-P-Na: A Potent Antitumor Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of CHM-1-P-Na, a hydrophilic prodrug of the potent antitumor agent CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one]. Due to the low hydrophilicity of CHM-1, which limited its clinical development, this compound was synthesized as a monosodium phosphate (B84403) salt to improve its pharmaceutical properties for intravenous and oral administration.[1][2] This document details the antitumor efficacy, mechanism of action, and experimental protocols from key preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its active form, CHM-1.

Table 1: In Vivo Antitumor Activity of this compound in SKOV-3 Xenograft Model [2]

Treatment GroupDose (mg/kg/day)Administration RouteTumor Growth Suppression
This compound5IVSignificant
This compound10IVDose-dependent inhibition
This compound20IVAlmost complete
This compound5POSignificant
This compound10PODose-dependent inhibition
This compound20POAlmost complete

IV: Intravenous; PO: Per os (oral)

Table 2: In Vivo Antitumor Activity of CHM-1 in OVCAR-3 Ovarian Tumor Xenograft Model (NCI Study) [2]

Dose (mg/kg)Dosing ScheduleAdministration RouteLife Span Extension
200Q7D x 3IP124%
134Q7D x 3IP133%
79Q7D x 3IP79%

IP: Intraperitoneal; Q7D x 3: Every 7 days for 3 doses

Table 3: Cytotoxicity of CHM-1 in Human Hepatocellular Carcinoma Cell Lines [3]

Cell LineIC50
HA22TConcentration-dependent inhibition
Hep3BConcentration-dependent inhibition
HepG2Concentration-dependent inhibition

Note: Specific IC50 values were not provided in the abstract, but concentration-dependent growth inhibition was reported.

Mechanism of Action

CHM-1, the active metabolite of this compound, exhibits a potent antimitotic mechanism of action. It interacts with tubulin at the colchicine-binding site, leading to a marked inhibition of tubulin polymerization both in vitro and in vivo.[3] This disruption of microtubule organization results in cell cycle arrest at the G2-M phase. The G2-M arrest is mediated by the activation of the Cdc2/cyclin B1 complex.[3]

Furthermore, CHM-1 induces apoptosis in cancer cells. In breast carcinoma cells, this is associated with the accumulation of cyclin B1.[1] In human hepatocellular carcinoma, CHM-1-induced cell death occurs through a caspase-independent pathway.[3] This pathway involves the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[3] The pan-caspase inhibitor z-VAD-fmk did not abolish CHM-1-induced cell death, confirming the caspase-independent nature of this process.[3]

CHM1_Mechanism_of_Action cluster_cell Cancer Cell cluster_mito cluster_nucleus This compound This compound (Prodrug) CHM-1 CHM-1 (Active Drug) This compound->CHM-1 Conversion Tubulin Tubulin CHM-1->Tubulin Binds to Colchicine Site Mitochondrion Mitochondrion Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Activation G2M_Arrest->Cdc2_CyclinB1 Nucleus Nucleus Mitochondrion->Nucleus AIF Translocation AIF_Mito AIF Apoptosis Caspase-Independent Apoptosis Nucleus->Apoptosis AIF_Nuc AIF

Caption: Mechanism of action of CHM-1.

Experimental Protocols

This compound was synthesized as a hydrophilic monosodium phosphate salt prodrug of CHM-1.[1][2] The synthesis aimed to overcome the low hydrophilicity of the parent compound, CHM-1, which limited its administration to the intraperitoneal route in preclinical studies.[1][2]

  • Animal Model: Nude BALB/c athymic mice were used for the xenograft studies.[4]

  • Cell Line and Implantation: For the SKOV-3 xenograft model, human ovarian adenocarcinoma SKOV-3 cells were implanted into the mice.[2] For the HA22T xenograft model, human hepatocellular carcinoma HA22T cells were used.[3]

  • Treatment:

    • This compound (SKOV-3 model): Doses of 5, 10, and 20 mg/kg were administered daily via both intravenous (IV) and oral (PO) routes.[2]

    • CHM-1 (HA22T model): The study aimed to inhibit tumor growth and prolong the lifespan of the mice.[3]

  • Endpoints:

    • Tumor growth was monitored and measured.[2][3]

    • Body weight of the mice was recorded to assess toxicity.[2]

    • Lifespan of the tumor-bearing mice was evaluated.[3]

  • Cell Lines: Human hepatocellular carcinoma cell lines HA22T, Hep3B, and HepG2 were used.[3]

  • Method: The growth inhibitory effects of CHM-1 were assessed in a concentration-dependent manner.[3] The viability of normal cells was also evaluated to determine selectivity.[3]

The effect of CHM-1 on tubulin polymerization was evaluated to confirm its interaction with tubulin as a mechanism of its antimitotic activity.[3]

The impact of CHM-1 on the cell cycle was investigated to determine the phase of cell cycle arrest. This was done by analyzing the activation of the Cdc2/cyclin B1 complex.[3]

  • Immunofluorescence Microscopy: This technique was used to characterize CHM-1-induced apoptosis.[3]

  • Caspase Activity: The modulation of the caspase cascade was assessed. The use of a pan-caspase inhibitor, z-VAD-fmk, helped to determine if the apoptotic pathway was caspase-dependent or -independent.[3]

  • AIF Translocation: The translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus was investigated as a marker of caspase-independent apoptosis. Small interfering RNA (siRNA) targeting AIF was used to confirm its role in CHM-1-induced cell death.[3]

Preclinical Evaluation Workflow

The preclinical evaluation of this compound followed a logical progression from synthesis to in vitro and in vivo assessments to establish its potential as a clinical candidate.

Preclinical_Workflow Synthesis Synthesis of This compound (Prodrug) InVitro In Vitro Studies Synthesis->InVitro InVivo In Vivo Studies Synthesis->InVivo Cytotoxicity Cytotoxicity Assays (e.g., HA22T, Hep3B, HepG2) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies InVitro->Mechanism TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay CellCycle Cell Cycle Analysis Mechanism->CellCycle ApoptosisAssay Apoptosis Assays (AIF Translocation) Mechanism->ApoptosisAssay Pharmacokinetics Pharmacokinetics (IV & PO) InVivo->Pharmacokinetics Efficacy Antitumor Efficacy (SKOV-3 Xenograft) InVivo->Efficacy Toxicity Safety Pharmacology & Toxicity Assessment InVivo->Toxicity ClinicalCandidate Promising Clinical Trial Candidate Efficacy->ClinicalCandidate Toxicity->ClinicalCandidate

Caption: Preclinical evaluation workflow of this compound.

Conclusion

The preclinical data strongly support the potential of this compound as a promising antitumor agent for clinical development. Its conversion to the active compound CHM-1, which targets tubulin and induces caspase-independent apoptosis, provides a clear mechanism of action. The improved pharmaceutical properties of this compound allow for both intravenous and oral administration, and it has demonstrated significant dose-dependent tumor suppression in xenograft models without notable toxicity.[2] These findings warrant further investigation in clinical trials for the treatment of various cancers, including ovarian and hepatocellular carcinomas.[2][3]

References

Methodological & Application

Application Notes and Protocols: Dissolving CHM-1-P-Na for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-1-P-Na is the sodium salt of the parent compound CHM-1-P, facilitating its use in aqueous solutions for various in vitro assays. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound, along with recommendations for storage and handling to maintain its stability and integrity. The provided methodologies are intended to serve as a guide and may require optimization based on specific experimental requirements.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below. This information is essential for calculating the required amounts for stock and working solutions.

ParameterValueNotes
Molar Mass 456.78 g/mol Use for accurate molar concentration calculations.
Solubility in Water > 50 mg/mLReadily soluble in aqueous solutions.[1][2]
Solubility in DMSO > 100 mg/mLHigh solubility, useful for concentrated stock solutions.[3]
Solubility in Ethanol ~10 mg/mLLimited solubility.
Recommended Stock Solution Solvent Sterile, nuclease-free water or DMSOChoice of solvent depends on the experimental design.
Recommended Storage of Stock Solution -20°C for short-term (1-2 weeks), -80°C for long-termAliquot to avoid repeated freeze-thaw cycles.
Stability in Aqueous Solution Stable for up to 24 hours at 4°CFor working solutions, fresh preparation is recommended.[4]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for most in vitro assays where this compound is readily soluble in the aqueous assay buffer.

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 456.78 g/mol * (1000 mg / 1 g) = 4.5678 mg

  • Weighing the compound:

    • Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the desired volume of sterile, nuclease-free water (e.g., 1 mL).

    • Vortex the solution for 30-60 seconds to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no visible particulates.

  • Sterilization (Optional):

    • If required for your specific cell culture application, filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 50 mM DMSO Stock Solution

This protocol is recommended when a higher concentration stock solution is needed or if the compound exhibits limited solubility in aqueous buffers at the desired concentration.

  • Calculate the required mass of this compound:

    • For 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 456.78 g/mol * (1000 mg / 1 g) = 22.839 mg

  • Weighing the compound:

    • Accurately weigh the calculated amount of this compound.

  • Dissolution:

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the desired volume of cell culture grade DMSO (e.g., 1 mL).

    • Vortex thoroughly for 1-2 minutes. Gentle warming to 37°C in a water bath can aid dissolution if necessary.[3]

  • Storage:

    • Aliquot the DMSO stock solution and store at -20°C or -80°C. DMSO has a high freezing point (-19°C), so solutions will be frozen at these temperatures.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.

  • Important Consideration for DMSO Stocks: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.[3]

Visualized Workflows and Logical Relationships

G cluster_0 Preparation of Aqueous Stock Solution cluster_1 Preparation of DMSO Stock Solution cluster_2 Preparation of Working Solution A1 Calculate Mass of This compound A2 Weigh this compound A1->A2 A3 Add Sterile Water A2->A3 A4 Vortex to Dissolve A3->A4 A5 Filter Sterilize (Optional) A4->A5 A6 Aliquot and Store at -20°C/-80°C A5->A6 B1 Calculate Mass of This compound B2 Weigh this compound B1->B2 B3 Add DMSO B2->B3 B4 Vortex to Dissolve (Warm if necessary) B3->B4 B5 Aliquot and Store at -20°C/-80°C B4->B5 C1 Thaw Stock Solution C2 Dilute in Assay Buffer/ Cell Culture Medium C1->C2 C3 Use Immediately C2->C3

Caption: Experimental workflow for preparing this compound solutions.

G Start Start: Solvent Selection Solubility_Check Is the required concentration soluble in aqueous buffer? Start->Solubility_Check Use_Water Use sterile water for stock solution. Solubility_Check->Use_Water Yes Use_DMSO Use DMSO for stock solution. Solubility_Check->Use_DMSO No End Proceed to experiment Use_Water->End DMSO_Check Ensure final DMSO concentration in assay is non-toxic (e.g., <0.5%). Use_DMSO->DMSO_Check DMSO_Check->End

Caption: Decision tree for solvent selection for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-1-P-Na is a water-soluble prodrug of the potent antitumor agent CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one). CHM-1 has demonstrated significant antitumor activity by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This document provides detailed application notes and protocols for determining the recommended dosage of this compound in mouse xenograft models, based on available preclinical data for the parent compound CHM-1.

Data Presentation

While specific dosage information for this compound in a SKOV-3 xenograft model is not publicly available, data from studies on the parent compound, CHM-1, in other xenograft models can provide a strong basis for dose-finding studies.

CompoundXenograft ModelMouse StrainDosageAdministration RouteDosing ScheduleObserved Efficacy
CHM-1 HA22T (Hepatocellular Carcinoma)SCID Mice10 mg/kgIntraperitoneal (i.p.)Every 4 days for 3 doses (Q4D x 3)Remarkable tumor growth suppression and extended lifespan.
CHM-1 OVCAR-3 (Ovarian Cancer)Nude Mice200, 134, and 79 mg/kgIntraperitoneal (i.p.)Every 7 days for 3 doses (Q7D x 3)Extended lifespan of tumor-bearing mice by 124%, 133%, and 79%, respectively.[1]

Note: this compound is rapidly converted to CHM-1 following intravenous (i.v.) and oral (p.o.) administration.[1] Therefore, initial dosage studies for this compound could be guided by the effective dosages of CHM-1, taking into account potential differences in bioavailability and pharmacokinetics.

Experimental Protocols

SKOV-3 Ovarian Cancer Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous SKOV-3 xenograft model in nude mice, a common model for studying ovarian cancer.

Materials:

  • SKOV-3 human ovarian adenocarcinoma cell line

  • Culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound, sterile formulation for in vivo use

  • Vehicle control (e.g., sterile saline or PBS)

Procedure:

  • Cell Culture: Culture SKOV-3 cells in a humidified incubator at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Cell Preparation for Injection: Wash the harvested cells with sterile PBS and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Palpable tumors are typically expected within 7-14 days.

    • Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare fresh solutions of this compound in the appropriate vehicle on each day of dosing.

    • Administer this compound at the predetermined dosages and schedule (e.g., daily, every other day) via the chosen route (intravenous, intraperitoneal, or oral). The control group should receive an equivalent volume of the vehicle.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Dose-Finding Study Design for this compound

A dose-finding study is crucial to determine the optimal therapeutic dose with minimal toxicity.

Suggested Dose Levels (based on CHM-1 data):

  • Low Dose: 10 mg/kg

  • Medium Dose: 50 mg/kg

  • High Dose: 100 mg/kg

Administration Routes to Consider:

  • Intravenous (i.v.): Bypasses first-pass metabolism, providing direct systemic exposure.

  • Intraperitoneal (i.p.): Common route for preclinical studies, generally well-tolerated.

  • Oral (p.o.): Clinically relevant route of administration.

Dosing Frequency:

  • Start with a schedule similar to that used for CHM-1 (e.g., every 4 days or weekly) and adjust based on tolerability and efficacy.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound in Mouse Xenograft Model cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cell_culture SKOV-3 Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Nude Mice cell_harvest->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Toxicity treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

Caption: Workflow for evaluating this compound in a mouse xenograft model.

Signaling_Pathway Proposed Signaling Pathway of CHM-1 cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Control cluster_apoptosis Apoptosis CHM1 CHM-1 tubulin Tubulin CHM1->tubulin Inhibits cyclinB1_cdc2 Cyclin B1/Cdc2 Complex Activation CHM1->cyclinB1_cdc2 Induces microtubule Microtubule Polymerization g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis cyclinB1_cdc2->g2m_arrest

Caption: Proposed mechanism of action of CHM-1 leading to apoptosis.

References

Application Notes and Protocols for the Administration of CHM-1-P-Na in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on general principles of preclinical research for a novel small molecule sodium salt, as specific information for a compound designated "CHM-1-P-Na" is not publicly available. The data and signaling pathways presented are hypothetical and for illustrative purposes. Researchers should adapt these protocols based on the specific properties of their test article.

Introduction

This compound is a novel small molecule sodium salt under investigation for its potential therapeutic effects. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper administration and evaluation of this compound in preclinical animal models. The protocols outlined below cover preliminary toxicity assessment, pharmacokinetic analysis, and efficacy evaluation, adhering to best practices in animal research.

Compound Information

PropertyValue
Chemical Name [Hypothetical Name, e.g., Sodium 2-(4-chlorophenoxy)-N-(2-hydroxyethyl)acetamide]
Molecular Formula [Hypothetical Formula, e.g., C10H11ClNNaO3]
Molecular Weight [Hypothetical Weight, e.g., 255.64 g/mol ]
Solubility Highly soluble in water and saline
Storage Store at 2-8°C, protect from light

Proposed Mechanism of Action

This compound is hypothesized to be an inhibitor of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. By binding to the TNF-α receptor (TNFR1), this compound is thought to prevent the recruitment of downstream signaling proteins, thereby inhibiting the activation of NF-κB and subsequent expression of inflammatory genes.

G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD CHM1PNa This compound CHM1PNa->TNFR1 Inhibition TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK IKK Complex RIP1->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation G Start Start Acclimatize Acclimatize BALB/c Mice (1 week) Start->Acclimatize Randomize Randomize into Treatment Groups Acclimatize->Randomize Treat Administer this compound or Vehicle (IP) Randomize->Treat Induce Induce Inflammation with LPS (IP) Treat->Induce 30 min Wait Wait 2 Hours Induce->Wait Collect Collect Blood (Cardiac Puncture) Wait->Collect Analyze Measure Serum TNF-α (ELISA) Collect->Analyze End End Analyze->End

Application Notes and Protocols for Western Blot Detection of Cyclin B1 Following CHM-1-P-Na Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-1-P-Na is the monosodium phosphate (B84403) salt of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), a compound with potent anti-tumor activity. As a more hydrophilic prodrug, this compound is readily converted to the active compound CHM-1 in vivo and in vitro. The anti-tumor mechanism of CHM-1 involves the disruption of microtubule polymerization. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, an accumulation of cyclin B1, and the subsequent induction of apoptosis in cancer cells.[1][2]

Cyclin B1 is a key regulatory protein that, in complex with cyclin-dependent kinase 1 (Cdk1), forms the maturation-promoting factor (MPF). The MPF complex is essential for the G2/M transition and the entry into mitosis. Under normal conditions, cyclin B1 levels rise through the S and G2 phases, peaking at the G2/M transition, and then are rapidly degraded to allow for exit from mitosis.[1][3] The accumulation of cyclin B1 following treatment with microtubule-disrupting agents like CHM-1 is a hallmark of the G2/M arrest.

Western blotting is a fundamental technique to detect and quantify changes in protein expression levels. This document provides a detailed protocol for the detection of cyclin B1 by Western blot in cells treated with this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for cyclin B1 expression levels after this compound treatment, as would be determined by densitometric analysis of a Western blot.

Treatment GroupConcentration (µM)Treatment Duration (h)Fold Change in Cyclin B1 Expression (Normalized to Control)
Vehicle Control (DMSO)0241.0
This compound0.1241.8
This compound0.5243.5
This compound1.0245.2
Vehicle Control (DMSO)0481.0
This compound0.5122.1
This compound0.5243.6
This compound0.5484.8

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a suitable cancer cell line for the study. Based on existing research, human ovarian cancer (e.g., SKOV-3) or breast cancer cell lines are responsive to CHM-1.[1][2]

  • Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture Conditions: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in fresh culture media to achieve the desired final concentrations.

  • Treatment: Once the cells have reached the desired confluency, replace the old media with the media containing the various concentrations of this compound or a vehicle control (the solvent used for the drug, at the same final concentration).

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to each dish.

    • Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) to shear the DNA and reduce viscosity.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.

Protein Quantification
  • Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, calculate the volume of each lysate needed to ensure equal loading of protein for each sample in the subsequent steps.

Western Blot Protocol
  • Sample Preparation:

    • To an equal amount of protein from each sample (typically 20-30 µg), add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (the percentage of the gel will depend on the molecular weight of cyclin B1, which is approximately 62 kDa; a 10% or 12% gel is generally suitable).

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against cyclin B1 in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the specified time.

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Stripping and Re-probing (Optional):

    • To detect a loading control protein (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed starting from the blocking step.

Visualization

CHM1_Signaling_Pathway CHM1 This compound (Prodrug) CHM1_active CHM-1 (Active Drug) CHM1->CHM1_active Conversion Microtubules Microtubule Polymerization CHM1_active->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to CyclinB1 Cyclin B1 Accumulation G2M_Arrest->CyclinB1 Results in Apoptosis Apoptosis CyclinB1->Apoptosis Contributes to

Caption: Proposed signaling pathway of this compound leading to Cyclin B1 accumulation.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Treatment Cell Treatment with This compound Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Cyclin B1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-1-P-Na is a hydrophilic prodrug that is rapidly converted to its active form, CHM-1 (2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one), a potent anti-tumor agent.[1] CHM-1 functions as a microtubule-destabilizing agent, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis.[2][3] These characteristics make this compound a promising candidate for cancer therapy.

This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action and Signaling Pathways

CHM-1 induces apoptosis through multiple signaling pathways. Primarily, it has been shown to trigger the extrinsic apoptosis pathway. In human umbilical vein endothelial cells (HUVEC), CHM-1 upregulates p53, which in turn increases the expression of Death Receptor 5 (DR5) on the cell surface.[1] This sensitization leads to the activation of the initiator caspase-8, followed by the executioner caspases-3 and -7, culminating in apoptosis.[1]

Additionally, some studies on CHM-1 have suggested a caspase-independent pathway of apoptosis. This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it causes chromatin condensation and DNA fragmentation.[2]

Data Presentation

The following table presents representative quantitative data from an Annexin V/PI flow cytometry experiment on a cancer cell line treated with a tubulin inhibitor similar to CHM-1. This data illustrates the dose-dependent increase in apoptosis following treatment.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control 095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound 0.580.4 ± 3.510.1 ± 1.29.5 ± 1.8
This compound 1.065.7 ± 4.218.6 ± 2.515.7 ± 2.1
This compound 2.540.1 ± 5.125.3 ± 3.334.6 ± 4.5

Note: This is representative data for a tubulin inhibitor. Specific quantitative results for this compound may vary depending on the cell line and experimental conditions.

Experimental Protocols

I. Cell Culture and Treatment

  • Cell Seeding: Seed the cancer cell line of interest in 6-well plates at a density of 2-5 x 10^5 cells per well in complete culture medium. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control group.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.

II. Annexin V and Propidium Iodide Staining for Flow Cytometry

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells with ice-cold PBS.

    • Detach the cells using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.

    • Combine the detached cells with their corresponding supernatant.

    • For suspension cells, directly collect the cells from the culture vessel.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Add 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Sample Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

III. Cell Cycle Analysis for Sub-G1 Population

  • Cell Harvesting and Fixation:

    • Harvest and wash the cells as described above.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population with fragmented DNA.

Visualizations

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis cell_culture Cell Culture and Treatment with this compound harvest Harvest Cells (Adherent and Floating) cell_culture->harvest wash_pbs Wash with ice-cold PBS harvest->wash_pbs resuspend Resuspend in 1X Annexin V Binding Buffer wash_pbs->resuspend add_reagents Add Annexin V-FITC and Propidium Iodide resuspend->add_reagents incubate Incubate for 15 min at RT in the dark add_reagents->incubate add_buffer Add 1X Annexin V Binding Buffer incubate->add_buffer flow_cytometry Analyze on Flow Cytometer add_buffer->flow_cytometry

Caption: Experimental workflow for apoptosis analysis using Annexin V/PI staining.

G cluster_main CHM-1 Induced Apoptosis Signaling Pathways cluster_tubulin Microtubule Disruption cluster_extrinsic Extrinsic Pathway (Caspase-Dependent) cluster_intrinsic Caspase-Independent Pathway CHM1 CHM-1 tubulin Inhibition of Tubulin Polymerization CHM1->tubulin g2m G2/M Phase Arrest tubulin->g2m p53 p53 Upregulation g2m->p53 mito Mitochondrial Stress g2m->mito dr5 DR5 Expression p53->dr5 cas8 Caspase-8 Activation dr5->cas8 cas37 Caspase-3/7 Activation cas8->cas37 apoptosis Apoptosis cas37->apoptosis aif AIF Translocation to Nucleus mito->aif aif->apoptosis

Caption: Signaling pathways of CHM-1 induced apoptosis.

References

Application Notes and Protocols: CHM-1-P-Na in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for preclinical and clinical data on the use of CHM-1-P-Na in combination with other chemotherapy agents did not yield specific studies or established protocols. Therefore, the following information is based on the known mechanism of action of its active form, CHM-1, and general principles of combination chemotherapy. The experimental protocols provided are generalized templates that would require optimization for specific research contexts.

This compound is a hydrophilic prodrug of CHM-1. CHM-1 is a potent microtubule-destabilizing agent that inhibits tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Its efficacy has been noted in preclinical models of hepatocellular carcinoma.

The rationale for combining this compound with other chemotherapy agents lies in the potential for synergistic or additive anti-cancer effects through complementary mechanisms of action. For instance, combining a microtubule inhibitor like CHM-1 with a DNA-damaging agent or an antimetabolite could target cancer cells at different stages of the cell cycle and overcome potential resistance mechanisms.

Hypothetical Combination Strategies and Rationale

Chemotherapy Agent ClassExample AgentsRationale for Combination with this compound
DNA Damaging Agents Cisplatin, DoxorubicinCHM-1 induces G2/M arrest, potentially sensitizing cells to DNA damage. The combination could lead to enhanced apoptosis.
Antimetabolites 5-Fluorouracil, GemcitabineTargeting both microtubule dynamics and nucleotide synthesis could create a multi-pronged attack on rapidly dividing cancer cells.
Topoisomerase Inhibitors Etoposide, IrinotecanInducing DNA strand breaks while cells are arrested in G2/M by CHM-1 could prevent DNA repair and increase cell death.
Tyrosine Kinase Inhibitors Sorafenib, SunitinibIn cancers like hepatocellular carcinoma where both microtubule and specific signaling pathways are dysregulated, a combination could offer broader therapeutic coverage.

Experimental Protocols

The following are generalized protocols for assessing the efficacy of this compound in combination with another chemotherapeutic agent in vitro and in vivo. These are templates and must be adapted and optimized for the specific cell lines, tumor models, and partner drugs being investigated.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound in combination with another agent (Agent X) on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in sterile water or PBS)

  • Agent X (stock solution in appropriate solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and Agent X in complete medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls, this compound alone, and Agent X alone.

    • For combination treatment, add 50 µL of 2x this compound and 50 µL of 2x Agent X.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Experimental Workflow for In Vitro Combination Study

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate for 24h A->B D Treat cells with single agents and combinations B->D C Prepare serial dilutions of This compound and Agent X C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values I->J K Determine Combination Index (CI) J->K

Caption: Workflow for assessing in vitro synergy.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with Agent X in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • This compound (formulated for in vivo administration)

  • Agent X (formulated for in vivo administration)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Agent X alone

    • Group 4: this compound + Agent X

  • Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route (e.g., intravenous, intraperitoneal, or oral). Dosing and schedule will need to be optimized based on preliminary toxicity and efficacy studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor body weight and general health of the mice 2-3 times per week as an indicator of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistically analyze the differences in tumor volume and final tumor weight between the groups.

Signaling Pathways

The primary mechanism of CHM-1 is the disruption of microtubule polymerization, leading to mitotic arrest. The signaling events downstream of this action converge on the induction of apoptosis.

CHM-1 Induced Apoptosis Signaling Pathway

G CHM1 CHM-1 Tubulin Tubulin Polymerization CHM1->Tubulin inhibits Microtubules Microtubule Instability Tubulin->Microtubules Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M CyclinB1 Cyclin B1 Accumulation G2M->CyclinB1 Apoptosis Apoptosis G2M->Apoptosis Cdc2 Cdc2 Kinase Activation CyclinB1->Cdc2 Cdc2->Apoptosis

Caption: CHM-1 mechanism of action.

When combined with a DNA damaging agent like doxorubicin, CHM-1 could potentially enhance its efficacy by preventing cells from repairing DNA damage before entering a catastrophic mitosis.

Hypothetical Synergistic Signaling Pathway

G cluster_chm1 CHM-1 Pathway cluster_doxo Doxorubicin Pathway cluster_apoptosis Cellular Outcome CHM1 CHM-1 G2M G2/M Arrest CHM1->G2M Apoptosis Enhanced Apoptosis G2M->Apoptosis Prevents DNA repair Sensitizes to damage Doxo Doxorubicin DNA_damage DNA Damage Doxo->DNA_damage DNA_damage->Apoptosis

Caption: Potential CHM-1 and Doxorubicin synergy.

Disclaimer: The information provided is for research purposes only and is based on the known mechanism of the active compound CHM-1. No specific data for this compound in combination therapies is currently available in the public domain. Researchers should conduct their own validation and optimization studies.

Application Notes and Protocols: Lentiviral shRNA Knockdown of BubR1 with CHM-1-P-Na Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. BubR1 (Budding uninhibited by benzimidazoles-related 1) is a key protein kinase in the SAC, functioning to delay anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[1][2][3] Dysregulation of BubR1 has been implicated in aneuploidy and tumorigenesis.[3][4] Elevated BubR1 expression is associated with poor prognosis in some cancers, while its depletion can sensitize cancer cells to certain chemotherapeutic agents.[1]

CHM-1-P-Na is a sodium phosphate (B84403) salt and a hydrophilic prodrug of CHM-1. CHM-1 acts as a potent antimitotic agent by inhibiting tubulin polymerization, leading to microtubule destabilization and subsequent cell cycle arrest in the G2/M phase and apoptosis.[5] Given that the efficacy of microtubule-targeting agents is often dependent on a functional SAC, investigating the combined effect of BubR1 knockdown and this compound treatment presents a compelling therapeutic strategy.

These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of lentiviral-mediated shRNA knockdown of BubR1 and treatment with the microtubule-destabilizing agent, this compound, in cancer cell lines.

Data Presentation

The following tables present illustrative quantitative data from hypothetical experiments designed to assess the synergistic effects of BubR1 knockdown and this compound treatment. These tables are provided as a template for presenting experimental findings in a clear and structured manner.

Table 1: Efficacy of BubR1 Knockdown

Cell LineTransduction GroupBubR1 mRNA Expression (Relative to Scrambled shRNA)BubR1 Protein Level (Relative to Scrambled shRNA)
HeLaScrambled shRNA1.00 ± 0.121.00 ± 0.08
HeLaBubR1 shRNA0.25 ± 0.050.18 ± 0.04
MCF-7Scrambled shRNA1.00 ± 0.151.00 ± 0.11
MCF-7BubR1 shRNA0.31 ± 0.070.22 ± 0.06

Table 2: Cell Viability (MTT Assay) Following Treatment

Cell LineTreatment GroupThis compound (µM)Cell Viability (% of Untreated Control)
HeLaScrambled shRNA0100 ± 5.2
HeLaScrambled shRNA185 ± 4.1
HeLaScrambled shRNA562 ± 3.5
HeLaBubR1 shRNA098 ± 4.8
HeLaBubR1 shRNA165 ± 3.9
HeLaBubR1 shRNA535 ± 2.8

Table 3: Apoptosis (Annexin V/PI Staining) Analysis

Cell LineTreatment GroupThis compound (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
HeLaScrambled shRNA02.1 ± 0.51.5 ± 0.3
HeLaScrambled shRNA515.4 ± 1.88.2 ± 1.1
HeLaBubR1 shRNA03.5 ± 0.72.1 ± 0.4
HeLaBubR1 shRNA545.2 ± 3.222.7 ± 2.5

Table 4: Cell Cycle Distribution (Propidium Iodide Staining)

Cell LineTreatment GroupThis compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (%)
HeLaScrambled shRNA055.2 ± 3.125.1 ± 2.219.7 ± 1.91.8 ± 0.4
HeLaScrambled shRNA510.3 ± 1.512.5 ± 1.870.1 ± 4.57.1 ± 1.0
HeLaBubR1 shRNA053.8 ± 2.926.3 ± 2.519.9 ± 2.12.5 ± 0.6
HeLaBubR1 shRNA58.1 ± 1.29.8 ± 1.440.5 ± 3.841.6 ± 3.5

Experimental Protocols

Lentiviral shRNA Transduction for BubR1 Knockdown

This protocol describes the stable knockdown of BubR1 in a cancer cell line using lentiviral particles containing shRNA targeting BubR1.

Materials:

  • HEK293T cells (for lentivirus production)

  • Target cancer cell line (e.g., HeLa, MCF-7)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral vector with BubR1 shRNA insert (and a scrambled shRNA control)

  • Transfection reagent

  • DMEM and appropriate cell culture media and supplements

  • Polybrene

  • Puromycin (B1679871)

  • 6-well and 96-well plates

  • Sterile consumables (pipettes, tubes, etc.)

Procedure:

  • Lentivirus Production (in HEK293T cells):

    • Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

    • Day 2: Co-transfect the HEK293T cells with the lentiviral vector (BubR1 shRNA or scrambled control) and packaging plasmids using a suitable transfection reagent.

    • Day 3: Change the medium 12-18 hours post-transfection.

    • Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The viral stock can be concentrated and stored at -80°C.

  • Transduction of Target Cells:

    • Day 1: Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.[6]

    • Day 2: Remove the culture medium and add fresh medium containing the lentiviral particles at a desired Multiplicity of Infection (MOI). Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[6][7]

    • Day 3: After 18-24 hours, replace the virus-containing medium with fresh culture medium.

    • Day 4 onwards: Begin selection with puromycin at a pre-determined optimal concentration for your cell line. Replace the medium with fresh puromycin-containing medium every 2-3 days until non-transduced cells are eliminated.

    • Expand the stable puromycin-resistant cells for subsequent experiments.

  • Validation of Knockdown:

    • Confirm the knockdown of BubR1 at both the mRNA (qRT-PCR) and protein (Western Blot) levels.

Western Blotting for BubR1

This protocol details the detection of BubR1 protein levels to confirm knockdown.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-BubR1

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the transduced cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BubR1 antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the stable transduced cells (Scrambled shRNA and BubR1 shRNA) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the stable transduced cells in 6-well plates and treat with this compound as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Propidium Iodide (PI) staining solution containing RNase A

  • 70% cold ethanol (B145695)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat the stable transduced cells as described previously.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptotic cells.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment and Analysis start Target Cancer Cells transduction Lentiviral Transduction (BubR1 shRNA vs. Scrambled shRNA) start->transduction selection Puromycin Selection transduction->selection stable_cells Stable Cell Lines Established selection->stable_cells treatment This compound Treatment (Dose-Response) stable_cells->treatment western_blot Western Blot (Confirm BubR1 Knockdown) stable_cells->western_blot viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle

Caption: Experimental workflow for investigating the effects of BubR1 knockdown and this compound treatment.

signaling_pathway cluster_drug Drug Action cluster_checkpoint Spindle Assembly Checkpoint (SAC) cluster_outcome Cellular Outcome chm1 This compound (Prodrug) chm1_active CHM-1 (Active Drug) chm1->chm1_active tubulin Tubulin chm1_active->tubulin Inhibits Polymerization microtubules Microtubule Destabilization tubulin->microtubules sac Spindle Assembly Checkpoint (SAC) microtubules->sac Activates bubr1_kd BubR1 Knockdown (shRNA) bubr1_kd->sac Weakens apc Anaphase Promoting Complex (APC/C) sac->apc Inhibits mitotic_arrest Mitotic Arrest sac->mitotic_arrest Leads to Slippage (with weakened SAC) apc->mitotic_arrest Maintains mitotic_catastrophe Mitotic Catastrophe mitotic_arrest->mitotic_catastrophe apoptosis Apoptosis mitotic_catastrophe->apoptosis

Caption: Proposed signaling pathway of combined BubR1 knockdown and this compound treatment.

References

Application Note: High-Content Screening for Synergistic Partners of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHM-1-P-Na is the sodium phosphate (B84403) salt and hydrophilic prodrug of CHM-1, a potent anti-tumor agent that functions as a microtubule-destabilizing agent. By inhibiting tubulin polymerization, CHM-1 induces cell cycle arrest at the G2/M phase and subsequently triggers apoptosis in cancer cells. Combination therapies that exhibit synergy—where the combined effect of two drugs is greater than the sum of their individual effects—are a cornerstone of modern oncology. High-content screening (HCS) is a powerful, image-based approach that enables the simultaneous measurement of multiple phenotypic parameters in individual cells, making it an ideal platform for identifying and validating synergistic drug combinations.[1]

This application note provides a detailed protocol for a high-content screen to identify synergistic partners for this compound. The workflow encompasses a primary screen with a targeted compound library, secondary validation of hits, and analysis of key cellular phenotypes including cell cycle progression and apoptosis.

Key Phenotypic Readouts for Synergy with this compound

The primary mechanism of CHM-1 involves the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. Therefore, a high-content screen for synergistic partners should focus on quantifying these key events. The following parameters are critical for assessing the combined effect of this compound and a potential synergistic partner:

  • Cell Viability and Proliferation: Quantifying the number of viable cells is the most fundamental measure of a synergistic cytotoxic effect.

  • Cell Cycle Arrest: Measuring the proportion of cells in the G2/M phase of the cell cycle provides a direct readout of CHM-1's on-target effect and its potentiation by a partner compound.

  • Apoptosis Induction: Quantifying markers of apoptosis, such as caspase activation and nuclear condensation, confirms that the observed cell death is programmed and not due to non-specific toxicity.

  • Microtubule Morphology: Direct visualization of microtubule structure can provide mechanistic insights into how a synergistic partner might enhance the destabilizing effect of CHM-1.

Experimental Workflow

The overall experimental workflow for identifying and validating synergistic partners of this compound is a multi-step process that begins with a primary high-content screen, followed by hit confirmation and detailed dose-response analysis.

G cluster_primary Primary High-Content Screen cluster_secondary Secondary Screen & Validation P1 Plate Cells P2 Add this compound (at IC20) & Library Compounds (Multiple Concentrations) P1->P2 P3 Incubate (e.g., 48 hours) P2->P3 P4 Stain for Phenotypic Markers (DNA, Tubulin, Apoptosis Marker) P3->P4 P5 High-Content Imaging P4->P5 P6 Image & Data Analysis: Identify Synergistic Hits P5->P6 S1 Dose-Response Matrix (this compound vs. Hit Compound) P6->S1 Confirmed Hits S2 High-Content Imaging & Analysis S1->S2 S3 Calculate Synergy Scores (e.g., Bliss, Loewe) S2->S3 S4 Mechanism of Action Studies S3->S4

Caption: High-level workflow for synergistic partner screening.

Protocols

Protocol 1: Primary High-Content Screen

This protocol outlines the steps for a primary screen to identify compounds that synergize with this compound. A sub-toxic concentration of this compound (e.g., IC20) is used to sensitize the cells, making it easier to identify synergistic interactions.

Materials:

  • Cancer cell line (e.g., HeLa, A549, or a relevant hepatocellular carcinoma line like HepG2)

  • Cell culture medium and supplements

  • 384-well, black-walled, clear-bottom imaging plates

  • This compound

  • Compound library (see Table 1 for suggestions)

  • Reagents for fluorescent staining:

    • Hoechst 33342 (for DNA/nuclei)

    • Antibody against α-tubulin (e.g., Alexa Fluor 488 conjugate)

    • CellEvent™ Caspase-3/7 Green Detection Reagent (for apoptosis)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed cells into 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.

  • Compound Addition:

    • Prepare a solution of this compound in cell culture medium at a concentration corresponding to its IC20.

    • Prepare serial dilutions of the library compounds.

    • Add the this compound solution to all wells except the negative control wells.

    • Add the library compounds to the appropriate wells. Include wells with library compounds alone to assess their individual toxicity.

  • Incubation: Incubate the plates for a period that allows for at least one to two cell cycles (e.g., 48 hours).

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific antibody binding with 5% BSA.

    • Incubate with the primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody (if the primary is not conjugated).

    • Counterstain with Hoechst 33342 and the CellEvent™ Caspase-3/7 reagent.

  • Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for each fluorescent dye.

  • Data Analysis:

    • Use image analysis software to segment and identify individual cells and nuclei.

    • Quantify the following parameters for each cell:

      • Nuclear intensity and morphology (for cell cycle and apoptosis)

      • Caspase-3/7 activation intensity

      • Microtubule morphology

    • Calculate the percentage of cells in G2/M and the percentage of apoptotic cells for each treatment condition.

    • Identify hits as compounds that significantly increase G2/M arrest and apoptosis in the presence of this compound compared to either compound alone.

Compound Library Class Rationale for Synergy with a Microtubule Destabilizer Examples
Microtubule Stabilizers Opposing mechanisms of action on microtubule dynamics can lead to a synergistic disruption of the mitotic spindle.[2][3]Paclitaxel (B517696), Docetaxel, Discodermolide[4]
Kinase Inhibitors Targeting key cell cycle kinases can enhance the mitotic arrest induced by microtubule inhibitors.Inhibitors of Aurora Kinase, Polo-like Kinase (PLK), CDK1
DNA Damage Agents Combining microtubule disruption with DNA damage can create a multi-faceted assault on cancer cell proliferation.Doxorubicin, Cisplatin, Etoposide
Proteasome Inhibitors Inhibition of the proteasome can lead to the accumulation of cell cycle regulatory proteins, potentiating a G2/M arrest.Bortezomib, Carfilzomib
HDAC Inhibitors Histone deacetylase inhibitors can alter the expression of genes involved in cell cycle control and apoptosis.Vorinostat, Panobinostat

Table 1: Suggested Compound Library for Primary Screening.

Protocol 2: Secondary Screen - Dose-Response Matrix

This protocol is for validating hits from the primary screen and quantifying the level of synergy.

Procedure:

  • Plate Cells: As in Protocol 1.

  • Compound Addition: Create a dose-response matrix by preparing serial dilutions of both this compound and the hit compound. Add the compounds to the plate in a checkerboard fashion, so that each well has a unique combination of concentrations of the two drugs.

  • Incubation, Staining, and Imaging: As in Protocol 1.

  • Data Analysis:

    • Quantify the desired phenotypic readouts (e.g., percentage of viable cells, percentage of cells in G2/M).

    • Use a synergy model (e.g., Bliss independence or Loewe additivity) to calculate a synergy score for each concentration combination. This can be done using software packages like SynergyFinder.[5]

    • Visualize the synergy landscape using a 2D or 3D plot.

Parameter This compound (IC50) Compound X (IC50) Combination (this compound + X) Synergy Score (Bliss)
% Viable Cells 50%50%15%>10
% G2/M Arrest 40%15%75%>15
% Apoptosis 35%10%60%>12

Table 2: Example Data Presentation for Dose-Response Matrix.

Signaling Pathways

G2/M Cell Cycle Arrest Pathway

CHM-1, as a microtubule destabilizer, disrupts the formation of the mitotic spindle, which activates the spindle assembly checkpoint (SAC). This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1 and securin. The persistence of cyclin B1 maintains the activity of the Cdk1/cyclin B1 complex, which is the master regulator of mitosis, thus arresting the cell in the G2/M phase.[6] A synergistic partner could potentially enhance this arrest by targeting other nodes in this pathway.

G CHM1 CHM-1 Tubulin Tubulin Polymerization CHM1->Tubulin Spindle Mitotic Spindle Formation Tubulin->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Disruption APC APC/C SAC->APC CyclinB1 Cyclin B1 Degradation APC->CyclinB1 Cdk1 Cdk1/Cyclin B1 Activity CyclinB1->Cdk1 Prevents Inactivation G2M G2/M Arrest Cdk1->G2M

Caption: CHM-1 induced G2/M arrest pathway.

Apoptosis Induction Pathway

Prolonged G2/M arrest induced by CHM-1 can lead to the activation of the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G G2M Prolonged G2/M Arrest Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Inactivation BaxBak Bax/Bak (Pro-apoptotic) G2M->BaxBak Activation Mito Mitochondrial Permeabilization Bcl2->Mito BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis pathway following G2/M arrest.

Conclusion

The combination of this compound with synergistic partners represents a promising strategy for enhancing its anti-tumor efficacy. High-content screening provides a robust and efficient platform for the discovery and characterization of such combinations. The protocols and pathways described in this application note offer a comprehensive framework for researchers to identify novel therapeutic strategies for cancer treatment.

References

Application Note: Methods for Assessing the Stability of Novel Phosphorylated Sodium Salt Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CHM-1-P-Na" is used throughout this document as a representative placeholder for a novel, water-soluble, phosphorylated sodium salt compound. As of the date of this document, there is no publicly available information for a compound with this specific designation. The protocols and data presented are illustrative and based on established principles of pharmaceutical stability testing.

Introduction

The stability of an active pharmaceutical ingredient (API) in solution is a critical quality attribute that can impact its safety, efficacy, and potency.[1] For novel compounds such as phosphorylated sodium salts, understanding the degradation pathways and kinetics is essential for formulation development, defining storage conditions, and establishing a shelf-life.[2][3] This application note provides a comprehensive overview and detailed protocols for assessing the stability of "this compound," a representative novel compound, in solution using forced degradation studies and a stability-indicating high-performance liquid chromatography (HPLC) method.

Forced degradation, or stress testing, is the process of intentionally degrading a sample under more severe conditions than it would typically encounter during its shelf life.[1] These studies are crucial for several reasons:

  • Elucidation of Degradation Pathways: Identifying potential degradation products that could form under normal storage conditions.[2][4]

  • Development of Stability-Indicating Methods: Ensuring the analytical method can accurately separate the intact API from its degradation products and any excipients.[4][5]

  • Informing Formulation and Packaging: Data from these studies can guide the selection of excipients and appropriate packaging to protect the drug substance.[2][3]

International regulatory bodies, such as the ICH and FDA, mandate forced degradation studies as part of the drug development and validation process.[4]

Analytical Methodology: Stability-Indicating HPLC-UV/MS

A robust, stability-indicating analytical method is the cornerstone of any stability assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is a powerful technique for this purpose. The primary goal is to develop a method that can resolve the parent compound from all potential degradation products.[6]

Key Method Attributes:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

The protocol outlined in this document utilizes a reverse-phase HPLC method, which is well-suited for separating polar and non-polar compounds.

Experimental Protocols

This section provides detailed protocols for preparing solutions of this compound and subjecting them to forced degradation conditions.

General Stock Solution Preparation
  • Reagents & Equipment:

    • This compound reference standard

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC-grade water and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with HPLC-grade water and mix thoroughly. This yields a 1 mg/mL Stock Solution .

    • From the stock solution, prepare a 100 µg/mL Working Solution by diluting 1 mL of the stock into a 10 mL volumetric flask with the appropriate solvent (e.g., water or a specific buffer).

Forced Degradation Protocols

For each condition, a sample of the 100 µg/mL working solution is used. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the API.[5]

  • Acid Hydrolysis:

    • To 1 mL of the 100 µg/mL working solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 4 hours.

    • After incubation, cool the solution to room temperature and neutralize by adding 1 mL of 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with mobile phase diluent.

  • Base Hydrolysis:

    • To 1 mL of the 100 µg/mL working solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 2 hours.

    • After incubation, cool the solution to room temperature and neutralize by adding 1 mL of 0.1 M HCl.

    • Dilute to a final volume of 10 mL with mobile phase diluent.

  • To 1 mL of the 100 µg/mL working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • After the incubation period, dilute to a final volume of 10 mL with mobile phase diluent.

  • Place a vial containing the 100 µg/mL working solution (in a suitable buffer, e.g., PBS pH 7.4) in an oven set to 80°C for 48 hours.

  • Ensure the vial is capped to prevent evaporation.

  • After incubation, cool the sample to room temperature before analysis.

  • Expose a vial containing the 100 µg/mL working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A parallel control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the sample after exposure.

HPLC-UV/MS Analysis Protocol
  • Instrumentation: HPLC system with a UV detector and a Mass Spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm (or the λmax of this compound)

    • MS Detection: Electrospray Ionization (ESI) in negative mode (typical for phosphorylated compounds).

  • Analysis:

    • Inject the control (time zero) sample, followed by each of the stressed samples.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound (this compound).

Data Presentation and Interpretation

Quantitative data from the stability studies should be summarized in a clear, tabular format to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionIncubation Time/Temp% Assay of this compound% DegradationNumber of DegradantsMajor Degradant (RT, min)Mass Balance (%)
Control (T=0) N/A100.00.00N/A100.0
0.1 M HCl 4 hours @ 60°C88.511.528.299.5
0.1 M NaOH 2 hours @ 60°C81.218.836.5, 9.199.1
3% H₂O₂ 24 hours @ RT94.15.9110.4100.2
Thermal 48 hours @ 80°C96.83.218.299.7
Photolytic 1.2 million lux hrs99.10.90N/A100.1
  • % Assay: (Peak Area of API in Stressed Sample / Peak Area of API in Control) x 100

  • % Degradation: 100 - % Assay

  • Mass Balance: (% Assay of API + % Area of All Degradants)

A good mass balance (typically 98-102%) provides confidence that all major degradation products are being detected.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Outcome stock 1. Prepare 1 mg/mL Stock Solution of this compound in Water work 2. Prepare 100 µg/mL Working Solution stock->work acid Acid Hydrolysis (0.1 M HCl, 60°C) work->acid base Base Hydrolysis (0.1 M NaOH, 60°C) work->base oxi Oxidation (3% H₂O₂, RT) work->oxi therm Thermal (80°C) work->therm photo Photolytic (ICH Q1B) work->photo hplc 3. HPLC-UV/MS Analysis acid->hplc base->hplc oxi->hplc therm->hplc photo->hplc data 4. Data Interpretation: - % Degradation - Impurity Profile - Mass Balance hplc->data report 5. Stability Assessment Report: - Degradation Pathway - Method Validation data->report

Caption: Experimental workflow for forced degradation stability testing.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound (Parent Compound) dephos Degradant A (De-phosphorylated) parent->dephos H⁺ / OH⁻ epimer Degradant B (Epimerization) parent->epimer OH⁻ oxide Degradant C (N-oxide) parent->oxide H₂O₂

Caption: Hypothetical degradation pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CHM-1-P-Na Dissolution in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are experiencing difficulties dissolving CHM-1-P-Na in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used with PBS?

This compound is a sodium salt of a phosphate-containing compound intended for use in biological research. Its sodium salt form is designed to enhance aqueous solubility. PBS is a commonly used buffer in biological research because it is isotonic and non-toxic to most cells, maintaining a constant pH.[1][2][3]

Q2: I'm observing a precipitate or cloudiness when trying to dissolve this compound in PBS. What could be the cause?

Several factors can lead to incomplete dissolution or precipitation of a phosphate (B84403) compound like this compound in PBS. These include:

  • Concentration: The concentration of this compound may exceed its solubility limit in PBS at the given conditions.

  • pH of the Solution: The pH of the PBS solution is critical for the solubility of many phosphate compounds.[4][5] The standard pH of PBS is around 7.4.[1][6][7] Deviations from the optimal pH for this compound can decrease its solubility.

  • Temperature: Temperature can influence solubility. While higher temperatures often increase solubility, this is not always the case for all compounds.[4]

  • Purity of Reagents: The purity of both the this compound and the components of the PBS buffer can affect dissolution.

  • Improper Mixing: Inadequate mixing can lead to localized areas of high concentration, causing precipitation.[8]

Q3: Can the composition of my PBS buffer affect the solubility of this compound?

Yes, the specific formulation of your PBS can have an impact. While the core components are sodium chloride, sodium phosphate (dibasic and monobasic), and sometimes potassium chloride and potassium dihydrogen phosphate, variations in their concentrations can alter the ionic strength of the solution, which in turn can affect solubility.[1][2][3][6][9] The presence of divalent cations like calcium and magnesium, which are not in standard PBS formulations, can also lead to precipitation of phosphate compounds.

Troubleshooting Guide

If you are experiencing issues with dissolving this compound in PBS, follow these troubleshooting steps.

Step 1: Verify Reagent Quality and PBS Preparation

Ensure that the this compound is within its expiration date and has been stored correctly. The quality of the water and the salts used to prepare the PBS is also crucial.

Experimental Protocol: Preparation of 1X PBS (pH 7.4)

This protocol outlines the preparation of a standard 1X PBS solution.

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Distilled or deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Procedure:

  • To prepare 1 liter of 1X PBS, dissolve the following salts in 800 mL of distilled water:

    • 8 g of NaCl[2][3][6]

    • 0.2 g of KCl[2][3][6]

    • 1.44 g of Na₂HPO₄[2][3][6]

    • 0.24 g of KH₂PO₄[2][3][6]

  • Stir the solution until all salts have completely dissolved.

  • Calibrate the pH meter and adjust the pH of the solution to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) as needed.[7]

  • Add distilled water to bring the final volume to 1 liter.

  • Sterilize by autoclaving if required for your application.

Step 2: Optimize the Dissolution Process

The method used to dissolve the compound is critical. The following workflow is recommended.

Diagram: Recommended Dissolution Workflow

G start Start with high-purity this compound and freshly prepared PBS weigh Accurately weigh this compound start->weigh add_pbs Add a small amount of PBS to the powder to create a paste weigh->add_pbs vortex Vortex or triturate the paste to ensure wetting add_pbs->vortex add_rest Gradually add the remaining PBS while stirring continuously vortex->add_rest adjust_ph Check and adjust pH if necessary add_rest->adjust_ph gentle_heat Apply gentle warming (e.g., 37°C water bath) if dissolution is slow adjust_ph->gentle_heat sonicate Use brief sonication as a final step if needed gentle_heat->sonicate end Solution ready for use sonicate->end

Caption: A stepwise workflow for dissolving this compound in PBS.

Step 3: Investigate Solubility Limits

It is possible that the desired concentration of this compound is above its solubility limit in PBS.

Experimental Protocol: Determining Approximate Solubility

  • Prepare a series of dilutions of this compound in PBS (e.g., 10 mg/mL, 5 mg/mL, 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL).

  • Follow the "Recommended Dissolution Workflow" for each concentration.

  • Visually inspect each solution for any undissolved particles or cloudiness against a dark background.

  • The highest concentration that results in a clear solution is the approximate solubility under those conditions.

Table 1: Hypothetical Solubility of this compound in Different Solvents

SolventTemperature (°C)pHMaximum Solubility (mg/mL)
Distilled Water257.05.2
PBS 25 7.4 3.8
PBS377.44.5
0.1 M HCl251.0> 20
0.1 M NaOH2513.0> 20

This table presents hypothetical data for illustrative purposes.

Step 4: Consider Alternative Solvents or Formulations

If this compound remains insoluble in PBS at the desired concentration, consider the following options.

Alternative Solvents:

For some applications, it may be possible to dissolve this compound in a small amount of a water-miscible organic solvent, such as DMSO or ethanol, before diluting it with PBS. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system.

Table 2: Common Co-solvents for Biological Experiments

Co-solventTypical Final ConcentrationConsiderations
Dimethyl sulfoxide (B87167) (DMSO)< 0.5%Can be toxic to some cells at higher concentrations.
Ethanol< 1%Can cause protein precipitation at higher concentrations.

Always perform a vehicle control experiment to rule out any effects of the co-solvent.

Diagram: Troubleshooting Logic for Dissolution Issues

G start This compound not dissolving in PBS check_reagents Verify quality of this compound and PBS components start->check_reagents optimize_process Optimize dissolution method (e.g., gradual addition, stirring) check_reagents->optimize_process Reagents OK fail Consult manufacturer or technical support check_reagents->fail Reagents Expired/Impure check_solubility Determine solubility limit optimize_process->check_solubility Still not dissolving success Dissolution successful optimize_process->success Dissolved consider_alternatives Consider co-solvents or pH adjustment check_solubility->consider_alternatives Concentration too high check_solubility->success Concentration within limit consider_alternatives->success Alternative method works consider_alternatives->fail Still not dissolving

Caption: A logical flow diagram for troubleshooting dissolution problems.

By systematically working through these FAQs and troubleshooting steps, researchers can identify and resolve the issues preventing the proper dissolution of this compound in PBS, ensuring the integrity and success of their experiments.

References

Technical Support Center: CHM-1-P-Na Efficacy in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low efficacy of novel compounds, exemplified by CHM-1-P-Na, in breast cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: High Variability in IC50 Values

Inconsistent IC50 values are a common challenge in in vitro drug screening.[1][2][3] This variability can stem from several experimental factors that need to be carefully controlled.

Question: We are observing significant variability in the IC50 values for this compound across different experiments. What could be the cause?

Answer: Variability in IC50 values can be attributed to several factors. It is crucial to standardize your experimental protocol to ensure reproducibility. Key parameters to control include cell seeding density, the duration of drug exposure, and the type and concentration of serum used in the culture media.[4][5][6]

  • Cell Confluence: The density of cells at the time of drug treatment can significantly impact their response. Cells at low confluence (30-50%) are typically in an exponential growth phase and may be more sensitive to drugs targeting cell proliferation.[7] Conversely, cells at high confluence (70-90%) may exhibit contact inhibition, altering their metabolic state and drug sensitivity.[7][8] It is recommended to perform experiments at a consistent cell confluence.

  • Drug Exposure Time: The duration of drug treatment is a critical parameter.[9] Shorter exposure times may not be sufficient to induce a cellular response, while longer exposures could lead to secondary effects not directly related to the drug's primary mechanism of action. It is important to optimize and standardize the exposure time based on the compound's presumed mechanism.[10]

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to your compound, reducing its effective concentration available to the cells.[11][12][13][14][15] The extent of this binding can vary between different batches of FBS. Consider testing your compound in low-serum or serum-free media, or quantifying the extent of protein binding.

Below is a table illustrating how IC50 values can vary with different experimental conditions.

ParameterCondition 1IC50 (µM)Condition 2IC50 (µM)
Cell Seeding Density 30% Confluence5.280% Confluence15.8
Serum Concentration 1% FBS3.710% FBS12.1
Drug Exposure Time 24 hours25.672 hours8.3
Issue: No Significant Cell Death Observed

Question: this compound does not seem to induce significant cell death at clinically relevant concentrations. What are the potential reasons?

Answer: A lack of cytotoxic effect could be due to experimental artifacts, compound instability, or inherent or acquired resistance in the cell line.

  • Compound Stability and Solubility: Ensure that this compound is stable and soluble in your culture medium. Precipitates in the media after adding the drug are a clear indicator of solubility issues.[16] Compounds can also degrade over time in aqueous solutions at 37°C. Verifying the compound's stability under experimental conditions is recommended.

  • Assay Interference: Some compounds can interfere with the reagents used in cell viability assays. For example, compounds with reducing properties can directly convert MTT reagent to formazan (B1609692), leading to a false-positive signal of high viability.[17][18][19] It is advisable to include a cell-free control (medium + compound + assay reagent) to check for such interference.

  • Cell Line-Specific Resistance Mechanisms: Breast cancer cell lines can possess intrinsic resistance mechanisms or acquire resistance over time.[20][21] Common mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which actively remove the drug from the cell.[22][23][24][25][26][27] The specific genetic background of the cell line (e.g., mutations in key signaling pathways) can also confer resistance.[28][29][30][31][32]

Frequently Asked Questions (FAQs)

Q1: Could the low efficacy of this compound be specific to the breast cancer cell line we are using?

A1: Yes, the response to a drug can be highly dependent on the genetic and phenotypic characteristics of the cancer cell line.[20] For instance, MCF-7 cells are estrogen receptor-positive and may respond differently than triple-negative breast cancer cell lines like MDA-MB-231.[20][21][24][28][29][30][31][32] It is recommended to test the compound on a panel of breast cancer cell lines representing different subtypes to determine its spectrum of activity.

Q2: How can we investigate if this compound is being removed from the cells by efflux pumps?

A2: To determine if your compound is a substrate for efflux pumps like MDR1 or BCRP, you can perform co-incubation experiments with known inhibitors of these pumps, such as verapamil (B1683045) for MDR1. If the efficacy of this compound increases in the presence of the inhibitor, it suggests that the compound is being actively transported out of the cells.

Q3: Our cell viability assay shows no effect, but we suspect the drug might be cytostatic rather than cytotoxic. How can we test this?

A3: If this compound is cytostatic, it will inhibit cell proliferation without necessarily inducing cell death. To investigate this, you can perform a cell cycle analysis using flow cytometry with propidium (B1200493) iodide (PI) staining.[33][34][35][36][37] A cytostatic compound may cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M arrest).

Q4: We are having trouble with our apoptosis assay, showing high background in the negative control. What could be the issue?

A4: High background in apoptosis assays can be due to several factors.[38][39][40][41][42] Ensure that the cells are healthy and not overly confluent before starting the experiment, as this can lead to spontaneous apoptosis.[39] When harvesting adherent cells, use a gentle dissociation method, as harsh trypsinization can damage the cell membrane and lead to false positives. Also, ensure that reagents are used at their optimal concentrations and that washing steps are adequate.[38]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of a compound on cell viability by measuring the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, EDTA-free dissociation solution. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

TroubleshootingWorkflow cluster_exp Experimental Troubleshooting cluster_bio Biological Investigation start Low Efficacy of this compound Observed exp_issues Investigate Experimental Issues start->exp_issues bio_issues Investigate Biological Mechanisms start->bio_issues solubility Check Compound Solubility and Stability exp_issues->solubility assay_artifact Rule out Assay Artifacts (Cell-free control) exp_issues->assay_artifact conditions Optimize Experimental Conditions (Seeding Density, Exposure Time, Serum %) exp_issues->conditions efflux Test for Drug Efflux (Co-treatment with inhibitors) bio_issues->efflux cell_cycle Assess Cytostatic Effects (Cell Cycle Analysis) bio_issues->cell_cycle apoptosis Confirm Apoptosis Induction (Annexin V, Caspase Assays) bio_issues->apoptosis pathway Analyze Signaling Pathways (Western Blot) bio_issues->pathway

Caption: Troubleshooting workflow for low drug efficacy.

ExperimentalWorkflow cluster_workflow Drug Efficacy Assessment Workflow culture Cell Culture (MCF-7, MDA-MB-231) treatment Drug Treatment (this compound) culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) cell_cycle->analysis

Caption: Standard experimental workflow for drug efficacy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Caspase9 Caspase-9 Bad->Caspase9 inhibits Caspase9->Proliferation inhibits

Caption: PI3K/Akt signaling pathway in breast cancer.

References

Technical Support Center: Investigating In Vivo Toxicity of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CHM-1-P-Na" is not found in the public domain. This guide uses "Compound X" as a placeholder to provide a framework for researchers investigating the in vivo toxicity of novel chemical entities. The principles and methodologies outlined here are based on established toxicological research practices.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our animal models at doses predicted to be sub-lethal. What are the potential causes?

A2: Unexpected in vivo mortality can arise from several factors. Firstly, the vehicle used for drug administration may have its own toxicity; therefore, a vehicle-only control group is essential for comparison. Secondly, the animal model's strain, age, or health status can significantly impact its susceptibility to the compound. Finally, the method and speed of drug administration can lead to acute toxicity. It is advisable to optimize the formulation, route, and rate of administration.[1]

Q2: Our in vitro assays indicated low cytotoxicity, but we are observing significant in vivo toxicity. Why is there a discrepancy?

A3: It is common to see differences between in vitro and in vivo toxicity results. In vitro models are unable to fully replicate the complex physiological environment of a living organism.[1] Factors such as drug metabolism by the liver, distribution of the drug into sensitive tissues, and the host's immune response can all contribute to in vivo toxicity that is not predicted by cell-based assays.[1] The bioactivation of a compound into a toxic metabolite is a critical factor to consider.[1]

Q3: We are seeing high variability in the toxic response between individual animals in the same dose group. What can we do to address this?

A3: High variability can be due to inconsistent dosing or inherent biological differences between animals. To address this, ensure precise and consistent dosing techniques, and consider normalizing the dose to each animal's body weight. To account for biological variability, increasing the number of animals per group can improve statistical power. It is also crucial to ensure that the animals are matched for age and sex.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Animal Deaths - Vehicle toxicity- Rapid administration- Incorrect dose calculation- Animal health status- Run a vehicle-only control group.- Optimize the rate of administration.- Double-check all dose calculations.- Ensure animals are healthy before dosing.
High Variability in Results - Inconsistent dosing- Biological variability- Ensure precise and consistent dosing techniques.- Increase the number of animals per group.- Ensure animals are age- and sex-matched.[2]
Lack of Efficacy with Toxicity - Poor bioavailability- Off-target effects- Consider alternative routes of administration.- Evaluate different formulation strategies.- Conduct in vitro screening against a panel of related proteins to assess selectivity.[1]
Observed Nephrotoxicity - Compound-induced kidney damage- Ensure animals are well-hydrated.- Consider co-administration of agents known to mitigate nephrotoxicity (requires further validation).[1]

Experimental Protocols

Protocol 1: Acute Single-Dose Toxicity Study

Objective: To determine the median lethal dose (LD50) and identify potential target organs for toxicity after a single administration of Compound X.

Methodology:

  • Animal Model: Use a standardized strain of mice (e.g., CD-1) or rats (e.g., Sprague-Dawley), typically 6-8 weeks old, with equal numbers of males and females.[1][3]

  • Dose Groups: Administer Compound X at a range of doses to different groups of animals (n=5-10 per group). A control group should receive only the vehicle.[1]

  • Administration: Deliver the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, intravenous injection).[1][4]

  • Observation: Monitor animals for clinical signs of toxicity and mortality regularly for up to 14 days.[5] Record changes in body weight, food and water consumption, and any behavioral abnormalities.[6]

  • Endpoint Analysis: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination and blood for clinical chemistry and hematology analysis.

Protocol 2: Repeat-Dose Sub-Chronic Toxicity Study

Objective: To evaluate the toxic effects of Compound X after repeated administration over a period of 28 or 90 days.

Methodology:

  • Animal Model: As in the acute toxicity study, use a standardized rodent model.

  • Dose Groups: Based on the acute toxicity data, select at least three dose levels (low, mid, high) and a vehicle control group (n=10-15 per sex per group).

  • Administration: Administer Compound X daily via the intended clinical route for the duration of the study.

  • Monitoring: Conduct detailed clinical observations daily. Monitor body weight and food consumption weekly. Perform ophthalmological examinations and assess neurological function at baseline and at the end of the study.

  • Clinical Pathology: Collect blood and urine samples at multiple time points for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures: At the end of the study, perform a full necropsy, weigh major organs, and collect a comprehensive set of tissues for histopathological evaluation.

Visualizations

Signaling Pathways and Workflows

Toxicity_Pathway Figure 1. General Cellular Toxicity Pathway cluster_exposure Exposure & Delivery cluster_interaction Cellular Interaction cluster_dysfunction Cellular Dysfunction cluster_repair Repair Mechanisms cluster_outcome Outcome Compound X Compound X Delivery Delivery to Target Compound X->Delivery Target Interaction with Endogenous Target Delivery->Target Alteration Alteration of Cellular Environment Delivery->Alteration Perturbation Perturbation of Cell Function/Structure Target->Perturbation Alteration->Perturbation Repair Molecular & Cellular Repair Perturbation->Repair Toxicity Toxicity Perturbation->Toxicity Overwhelm Repair->Toxicity Failure Homeostasis Return to Homeostasis Repair->Homeostasis Success

Caption: Figure 1. General Cellular Toxicity Pathway

InVivo_Workflow Figure 2. In Vivo Toxicity Study Workflow Start Study Design & Protocol Development AnimalAcclimation Animal Acclimation & Baseline Measurements Start->AnimalAcclimation Dosing Compound Administration (Dose Groups & Vehicle Control) AnimalAcclimation->Dosing Monitoring In-Life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring SampleCollection Sample Collection (Blood, Urine, Tissues) Monitoring->SampleCollection Analysis Data Analysis (Histopathology, Clinical Pathology) SampleCollection->Analysis Report Final Report & Conclusion Analysis->Report

Caption: Figure 2. In Vivo Toxicity Study Workflow

Troubleshooting_Logic Figure 3. Troubleshooting High In Vivo Toxicity Start Unexpected Toxicity Observed? CheckVehicle Vehicle Control Shows Toxicity? Start->CheckVehicle DoseDependent Is Toxicity Dose-Dependent? CheckVehicle->DoseDependent No Action_Vehicle Investigate Vehicle Toxicity CheckVehicle->Action_Vehicle Yes InVitroCorrelation Correlates with In Vitro Data? DoseDependent->InVitroCorrelation No Action_Dose Reduce Dose & Re-evaluate DoseDependent->Action_Dose Yes Action_Metabolism Investigate Metabolism (Bioactivation) InVitroCorrelation->Action_Metabolism No Action_OffTarget Assess Off-Target Effects InVitroCorrelation->Action_OffTarget Yes

References

Technical Support Center: Troubleshooting Inconsistent Results with CHM-1-P-Na Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CHM-1-P-Na" is not found in publicly available scientific literature. The following troubleshooting guide is a generalized template designed to assist researchers in addressing inconsistencies with experimental compounds. Please substitute "Compound-X" with the correct name of your molecule and adapt the protocols and pathways to your specific research context.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with novel therapeutic compounds. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.

Troubleshooting Guide

Issue 1: High Variability in Efficacy Between Experiments

You may observe that the IC50 or EC50 value of Compound-X varies significantly across different experimental runs.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Compound Stability and Storage Verify the recommended storage conditions (temperature, light sensitivity, solvent) for Compound-X. Perform a stability test on a new batch versus an older batch.Consistent results between fresh and properly stored compound batches.
Cell Line Health and Passage Number Ensure cell lines are healthy, free of contamination, and used within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.Reduced variability in dose-response curves.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Minor variations can lead to significant differences in results.Increased reproducibility of IC50/EC50 values.
Off-Target Effects Inconsistent results can sometimes be attributed to off-target effects, which may vary depending on the cellular context.[1][2] Consider using knockout or knockdown models for the intended target to confirm on-target activity.Clarification of whether the observed effect is target-specific.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound-X in the appropriate vehicle. Replace the cell culture medium with medium containing the different concentrations of Compound-X. Include a vehicle-only control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Issue 2: Unexpected Cellular Phenotype or Toxicity

Treatment with Compound-X results in an unforeseen cellular response that does not align with the expected mechanism of action.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Solvent Toxicity High concentrations of solvents like DMSO can be toxic to cells. Run a solvent toxicity control curve to determine the maximum tolerated concentration.Identification of a safe solvent concentration for your cell line.
Compound Purity Impurities from the synthesis process could have biological activity. Verify the purity of your Compound-X batch using techniques like HPLC or mass spectrometry.Assurance that the observed phenotype is due to Compound-X and not a contaminant.
Activation of Alternative Signaling Pathways Compound-X may be modulating signaling pathways other than the intended target. Perform a broad-spectrum kinase inhibitor screen or a phospho-proteomics analysis to identify affected pathways.Identification of potential off-target signaling cascades.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Compound-X?

A1: The recommended solvent for Compound-X is DMSO at a stock concentration of 10 mM. For cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Q2: How should I store Compound-X?

A2: Compound-X should be stored as a lyophilized powder at -20°C for long-term storage. For short-term use, a stock solution in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q3: Does Compound-X have any known off-target effects?

A3: While the primary target of Compound-X is the XYZ kinase, preliminary screens suggest potential weak inhibition of the ABC kinase at high concentrations. Researchers should validate key findings in orthogonal systems or with more specific inhibitors for the ABC kinase if off-target effects are suspected. Undesired off-target interactions are a common challenge in drug development.[3]

Q4: What is the typical IC50 of Compound-X in cancer cell lines?

A4: The IC50 of Compound-X can vary depending on the cancer cell line and the assay duration. The following table summarizes typical IC50 values from internal validation studies.

Cell LineIC50 (48h, MTT Assay)
MCF-71.5 µM
A5492.8 µM
HCT1160.9 µM

Visualizations

Signaling Pathway: Hypothetical Mechanism of Action for Compound-X

CompoundX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor XYZ_Kinase XYZ_Kinase Receptor->XYZ_Kinase Activates Compound-X Compound-X Compound-X->XYZ_Kinase Inhibits Downstream_Effector_1 Downstream_Effector_1 XYZ_Kinase->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Activates Transcription_Factor Transcription_Factor Downstream_Effector_2->Transcription_Factor Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for Compound-X.

Experimental Workflow: Troubleshooting Protocol

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Check_Compound Verify Compound Stability & Purity Inconsistent_Results->Check_Compound Check_Cells Assess Cell Health & Passage Number Check_Compound->Check_Cells Standardize_Assay Standardize Assay Conditions Check_Cells->Standardize_Assay Investigate_Off_Target Investigate Off-Target Effects Standardize_Assay->Investigate_Off_Target Consistent_Results Consistent Results Achieved Investigate_Off_Target->Consistent_Results

References

Technical Support Center: Optimizing CHM-1-P-Na Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the IC50 of CHM-1-P-Na, a novel kinase inhibitor. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of the MEK1/2 kinases. By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation of its downstream targets, ERK1/2. This inhibition blocks the propagation of growth signals and can lead to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Q2: Which signaling pathway does this compound target?

A2: this compound targets the RAS-RAF-MEK-ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway.[1][2] This is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common event in many human cancers.

Q3: What is an IC50 value and why is it important?

A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[3] It represents the concentration of a drug that is required to inhibit a specific biological process (e.g., enzyme activity or cell proliferation) by 50%.[3][4] Determining the IC50 of this compound is a critical step in preclinical drug development to assess its efficacy and compare it to other compounds.

Q4: What are the key steps in determining the IC50 of this compound in a cell-based assay?

A4: A typical workflow for IC50 determination includes:

  • Cell Seeding: Plating the chosen cell line at an optimal density in a multi-well plate.

  • Compound Preparation: Performing serial dilutions of this compound to create a range of concentrations.

  • Cell Treatment: Exposing the cells to the different concentrations of this compound.

  • Incubation: Allowing the compound to take effect over a defined period (e.g., 48 or 72 hours).

  • Viability/Proliferation Assay: Using an appropriate assay (e.g., MTT, MTS, or a luminescence-based assay) to measure the effect of the compound on cell viability.

  • Data Analysis: Plotting the results as a dose-response curve and calculating the IC50 value using non-linear regression.[3]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay Type
A549Lung Carcinoma25.5Cell-based (MTT)
HCT116Colorectal Carcinoma15.2Cell-based (MTT)
SK-MEL-28Malignant Melanoma8.9Cell-based (MTS)
MCF-7Breast Adenocarcinoma120.7Cell-based (MTS)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Diagram

MEK_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on MEK.

Experimental Protocols

Detailed Methodology for IC50 Determination using an MTT Assay

This protocol outlines the steps for determining the IC50 value of this compound in an adherent cancer cell line using a colorimetric MTT assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to obtain a range of concentrations (e.g., 1 nM to 10 µM). A 10-point, 3-fold serial dilution is a common approach.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: A generalized workflow for determining the IC50 of this compound using a cell-based MTT assay.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
No dose-response curve (flat line) - this compound is inactive at the tested concentrations.- Compound has precipitated out of solution.- Incorrect assay setup.- Test a wider and higher range of concentrations.- Check the solubility of this compound in the assay medium. Consider using a different solvent or a lower final concentration.- Verify the health and passage number of the cells and ensure all reagents are within their expiration dates.
Inconsistent IC50 values across experiments - Variation in cell passage number and health.- Inconsistent incubation times.- Different batches of reagents (e.g., serum).- Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Use the same batch of critical reagents for a set of comparative experiments.
IC50 value is significantly different from expected - The chosen cell line is not sensitive to MEK inhibition.- The ATP concentration in the assay is affecting the potency of the ATP-competitive inhibitor.- Verify the expression and activation of the MEK/ERK pathway in your cell line (e.g., via Western blot).- For biochemical assays, ensure the ATP concentration is appropriate and consistent.[5] Be aware that IC50 values for ATP-competitive inhibitors can be influenced by ATP concentration.
High background signal - Contamination of cell culture.- Reagent interference with the assay.- Regularly test for mycoplasma contamination.- Run controls with compound and assay reagents but without cells to check for direct interference.

References

Technical Support Center: Troubleshooting In Vivo Delivery of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo experiments with the novel small molecule inhibitor, CHM-1-P-Na. The guidance is intended for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Formulation Challenges

A primary hurdle in the in vivo application of many small molecules lies in their physicochemical properties, which directly impact solubility and bioavailability. Understanding these characteristics is the first step in developing an effective delivery strategy.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely properties?

A1: this compound is a novel small molecule inhibitor. The "Na" in its name suggests it is a sodium salt, which may enhance its aqueous solubility compared to the parent molecule. The "-P-" could indicate the presence of a phosphate (B84403) or phosphonate (B1237965) group, which can also influence solubility and stability. For the purposes of this guide, we will assume it is an inhibitor of voltage-gated sodium channels.[3][4] Below is a table of hypothetical physicochemical properties that often present challenges for in vivo delivery.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyHypothetical ValueImplication for In Vivo Delivery
Molecular Weight ~450 g/mol Can affect cell permeability and diffusion across biological barriers.
XLogP3 4.8High lipophilicity suggests poor aqueous solubility, despite being a sodium salt.[1]
Hydrogen Bond Donors 2Low potential for hydrogen bonding with aqueous solvents.
Hydrogen Bond Acceptors 6Moderate potential for hydrogen bonding.
pKa 8.5The molecule's charge state will change in different physiological pH environments, potentially affecting solubility and target engagement.

Q2: My this compound is precipitating out of solution when I prepare it for injection. What can I do?

A2: This is a common issue for compounds with high lipophilicity.[1][2] The sodium salt form may not be sufficient to maintain solubility in physiological buffers. Here are several strategies to improve solubility for in vivo administration:

  • Utilize Co-solvents: A mixture of solvents is often necessary. A common approach for initial studies is to use a combination of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (e.g., PEG400), and saline or a buffer like PBS.[2]

  • Use Surfactants: Surfactants like Tween® 80 or Kolliphor® EL can help to create stable micellar formulations that keep hydrophobic compounds in solution.

  • Adjust pH: Depending on the pKa of this compound, adjusting the pH of the vehicle may improve solubility. However, ensure the final formulation's pH is suitable for injection to avoid irritation.[5]

  • Consider Advanced Formulations: For long-term studies, nanoparticle-based systems like liposomes or solid lipid nanoparticles can be developed to encapsulate and deliver hydrophobic compounds effectively.[6][7]

II. Administration and Dosing Considerations

The route of administration and the volume injected are critical parameters that can influence experimental outcomes and animal welfare.[8]

Frequently Asked Questions (FAQs)

Q3: What is the recommended route of administration for this compound in mice?

A3: The ideal route depends on the experimental goal.

  • Intravenous (IV) injection (e.g., via the tail vein) is often preferred for achieving rapid and complete bioavailability. However, it can be technically challenging and irritating compounds can cause tissue damage if they extravasate (leak outside the vein).[5][9]

  • Intraperitoneal (IP) injection is a common alternative that is easier to perform and allows for larger injection volumes. Absorption is generally rapid, though it is subject to first-pass metabolism in the liver.[9][10]

  • Subcutaneous (SC) injection results in slower, more sustained absorption. This route is often used when prolonged exposure is desired.[8]

Q4: Are there guidelines for injection volumes in mice?

A4: Yes, it is crucial to adhere to recommended volume limits to avoid adverse effects.[8] Large volumes can cause pain, tissue damage, and respiratory distress.[8]

Table 2: Recommended Maximum Injection Volumes for Mice

RouteMaximum Volume (ml/kg)Notes
Intravenous (IV) 5Administer slowly to prevent cardiac/pulmonary distress.[8]
Intraperitoneal (IP) 10Inject into the lower left quadrant of the abdomen to avoid the bladder and cecum.[10]
Subcutaneous (SC) 10Use loose skin, such as the scruff of the neck, and consider splitting large doses across multiple sites.[8]
Oral (PO) 10Use a gavage needle carefully to avoid damage to the esophagus or entry into the trachea.[10]

Q5: I am performing an intravenous injection and the mouse's tail is showing signs of irritation. What should I do?

A5: This may indicate that the compound is irritating or has extravasated. If the compound is accidentally injected outside the vein, it is recommended to dilute it in the surrounding tissues by administering sterile 0.9% saline to the area to minimize tissue necrosis.[9] For future injections, consider further diluting the compound, slowing the injection rate, or flushing the vein with saline after administration.[5] Warming the tail with a heat lamp or warm water (30-35 °C) can help dilate the veins, making the injection easier and reducing the risk of error.[5]

III. Troubleshooting In Vivo Efficacy

A lack of observed efficacy in vivo can be due to a variety of factors, ranging from formulation problems to rapid metabolic clearance.[1]

Frequently Asked Questions (FAQs)

Q6: I am not observing the expected biological effect of this compound in my animal model. What are the possible causes?

A6: This is a multifaceted problem. Potential causes include:

  • Poor Bioavailability: The compound may be precipitating in vivo or not being absorbed effectively.[2]

  • Insufficient Target Engagement: The administered dose may be too low to achieve the necessary concentration at the target tissue. A dose-response study is crucial.[1]

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by enzymes (e.g., cytochrome P450s in the liver) and cleared from circulation before it can exert its effect.[11]

  • Model-Specific Issues: The target of this compound may not be as critical in your specific disease model as hypothesized.[1]

Q7: How can I systematically troubleshoot the lack of efficacy?

A7: A stepwise approach is recommended. Start by ruling out the most common and easily testable issues before moving to more complex investigations. The workflow below outlines a logical troubleshooting process.

G start No In Vivo Efficacy Observed check_formulation Step 1: Verify Formulation - Check for precipitation - Analyze concentration & purity start->check_formulation issue_found_form Issue Found? check_formulation->issue_found_form check_pk Step 2: Assess Pharmacokinetics (PK) - Measure plasma concentration over time - Determine half-life (t½) issue_found_form->check_pk No reformulate Outcome: Reformulate or change vehicle issue_found_form->reformulate Yes issue_found_pk Sufficient Exposure? check_pk->issue_found_pk check_pd Step 3: Confirm Target Engagement (PD) - Measure target modulation in tissue - Assess downstream biomarkers issue_found_pk->check_pd Yes increase_dose Outcome: Increase dose or change administration route/frequency issue_found_pk->increase_dose No issue_found_pd Target Engaged? check_pd->issue_found_pd reassess_model Step 4: Re-evaluate Model - Confirm target expression - Reconsider hypothesis issue_found_pd->reassess_model Yes confirm_potency Outcome: Confirm in vitro potency; Consider off-target effects issue_found_pd->confirm_potency No revise_hypothesis Outcome: Revise biological hypothesis or choose a different model reassess_model->revise_hypothesis

Caption: Experimental workflow for troubleshooting lack of in vivo efficacy.

IV. Mechanism of Action and Off-Target Effects

Understanding how this compound interacts with its intended target and potential off-targets is crucial for interpreting results.

Frequently Asked Questions (FAQs)

Q8: What is the proposed mechanism of action for this compound?

A8: As a hypothetical voltage-gated sodium channel (Nav) inhibitor, this compound would bind to these channels, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in excitable cells like neurons.[4] This mechanism is the basis for many local anesthetics, antiarrhythmics, and anticonvulsants.[3]

G cluster_membrane Cell Membrane NaChannel_open Na+ Channel (Open) Na_in Na+ Influx NaChannel_open->Na_in NaChannel_blocked Na+ Channel (Blocked) No_Na_in No Na+ Influx NaChannel_blocked->No_Na_in Depolarization Depolarization Signal (e.g., nerve impulse) Depolarization->NaChannel_open activates CHM This compound CHM->NaChannel_blocked binds & inhibits AP Action Potential Propagation Na_in->AP No_AP Blocked Action Potential No_Na_in->No_AP

Caption: Proposed mechanism of action for this compound as a sodium channel inhibitor.

Q9: The phenotype I observe is unexpected. Could it be due to off-target effects?

A9: Yes. Many small molecules can bind to unintended targets, a phenomenon known as polypharmacology.[3] If the observed effect does not align with the known function of the intended target, or if effects are seen at doses where the primary target should not be fully engaged, off-target effects are a strong possibility. Investigating this may involve chemoinformatic approaches to predict potential off-targets based on chemical similarity to known ligands of other proteins, followed by in vitro screening against a panel of receptors and enzymes.[12]

V. Experimental Protocols

Protocol 1: General Protocol for Formulation of this compound (Example for IP Injection)

  • Preparation: Based on solubility testing, determine the optimal vehicle. For a vehicle of 10% DMSO, 40% PEG400, and 50% Saline:

  • Weighing: Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of DMSO to the tube. Vortex or sonicate gently until the compound is fully dissolved. This is the concentrate.

  • Excipient Addition: Add the required volume of PEG400 to the concentrate and mix thoroughly.

  • Final Dilution: Add the required volume of sterile saline to reach the final desired concentration and volume. Mix thoroughly. The solution should be clear and free of precipitates.

  • Pre-injection Check: Before drawing the solution into a syringe, visually inspect it again for any signs of precipitation. If the solution is cloudy, it should not be injected.

Protocol 2: Assessing Formulation Stability

  • Prepare Formulation: Prepare the final formulation of this compound as described above.

  • Incubation: Incubate an aliquot of the formulation at 37°C for a period relevant to the experiment (e.g., 0, 30, 60, and 120 minutes).

  • Visual Inspection: At each time point, visually inspect the solution for any signs of precipitation or cloudiness.

  • Quantitative Analysis (Optional): At each time point, take a sample, centrifuge it at high speed (e.g., >10,000 x g) to pellet any precipitate, and measure the concentration of this compound remaining in the supernatant using an appropriate analytical method like HPLC-UV. A significant decrease in concentration indicates instability.

References

Technical Support Center: Investigating Off-Target Effects of CHM-1-P-Na in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CHM-1-P-Na" is not identifiable in publicly available scientific literature. Therefore, this technical support center provides a general framework and best practices for investigating potential off-target effects of a novel small molecule inhibitor in a cell culture setting. The protocols and troubleshooting guides are based on established methodologies for characterizing drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor like this compound?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[2][3]

Q2: Why is it important to validate the on-target and off-target effects of an inhibitor?

Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?

A3: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[2]

  • Discrepancy with genetic validation: The phenotype observed with the small molecule is different from the phenotype observed when the target protein is knocked down (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR-Cas9).[2]

  • High concentration required for effect: The effective concentration of the inhibitor in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki) for the intended target.[2]

  • Unexpected cellular toxicity: The inhibitor causes significant cell death or morphological changes at concentrations where the on-target effect is expected to be specific.[2]

Q4: How can I begin to identify potential off-target effects of this compound?

A4: A multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform experiments across a wide range of concentrations to determine the lowest effective concentration.[1]

  • Use of Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target.[1] If the observed phenotype persists, it is more likely to be an on-target effect.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target.[1] If the phenotype from genetic knockdown matches the phenotype from the inhibitor, it supports an on-target mechanism.[1]

  • Broad-Spectrum Profiling: Utilize commercial services to screen the compound against a panel of kinases, receptors, or other enzyme families to identify potential off-target binding.[3][5][6]

Troubleshooting Guides

Problem 1: I'm observing significant cytotoxicity at concentrations where I expect on-target engagement of this compound.

  • Possible Cause: This could be a result of off-target effects on critical cellular components, such as essential kinases or ion channels, leading to disruptions in cellular homeostasis.[1]

  • Troubleshooting Steps:

    • Perform a Dose-Response Cytotoxicity Assay: Use a sensitive cell viability assay (e.g., Resazurin (B115843) or LDH release) to quantify cytotoxicity across a broad range of this compound concentrations. This will help determine the therapeutic window.

    • Use a Different Viability Assay: To rule out assay-specific artifacts, confirm the cytotoxicity with an assay that has a different mechanism (e.g., measuring ATP content with CellTiter-Glo® if you initially used a metabolic assay like MTT).[7]

    • Analyze Markers of Apoptosis: Use techniques like Annexin V staining or Western blotting for cleaved caspase-3 to determine if the observed cell death is apoptotic.[1]

    • Compare with a Structurally Unrelated Inhibitor: Test a different inhibitor for the same target to see if it causes similar cytotoxicity.[8]

Problem 2: My results with this compound are inconsistent with a known inhibitor of the same target.

  • Possible Cause: The phenotypic differences could be due to the unique off-target profile of this compound. It may be inhibiting an off-target protein that has an opposing biological function or is part of a negative feedback loop.[1]

  • Troubleshooting Steps:

    • Validate with a Genetic Approach: Use siRNA or CRISPR to knock down the intended target. If the resulting phenotype more closely matches the known inhibitor, it suggests this compound has significant off-target effects.

    • Perform a Kinase/Receptor Profile: Use a commercial service to screen this compound against a broad panel of kinases or G-protein coupled receptors (GPCRs) to identify potential off-targets.[1][5]

    • Conduct a Phospho-Proteomics Analysis: This unbiased approach can provide a global view of changes in protein phosphorylation, helping to identify affected signaling pathways.[1]

Problem 3: My Western blot shows unexpected changes in a signaling pathway that should be unrelated to the target of this compound.

  • Possible Cause: This could be a direct off-target effect where this compound is inhibiting a component of the unexpected pathway, or it could be an indirect effect due to pathway cross-talk.[1][7]

  • Troubleshooting Steps:

    • Confirm with a Different Inhibitor: Use a structurally unrelated inhibitor for the same target to see if the same changes in the unexpected pathway are observed.

    • In Vitro Activity Assays: Test if this compound directly inhibits the activity of purified key proteins from the suspected off-target pathway in a cell-free system.[7]

    • Target Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the intended target.[7] If the off-target pathway is still affected by this compound in these cells, it suggests a direct interaction.[7]

Data Presentation

Table 1: Example of a Dose-Response Cytotoxicity Analysis of this compound

This table shows a typical dose-dependent decrease in cell viability and a corresponding increase in a cytotoxicity marker, lactate (B86563) dehydrogenase (LDH) release.[8]

This compound Conc. (µM)% Cell Viability (Mean ± SD)LDH Release (Fold Change vs. Vehicle)
0 (Vehicle)100 ± 4.21.0 ± 0.1
0.197.5 ± 5.31.2 ± 0.2
188.1 ± 6.81.9 ± 0.4
555.3 ± 8.14.7 ± 0.7
1028.9 ± 5.28.5 ± 1.2
506.7 ± 2.516.1 ± 2.8

Table 2: Example of a Kinase Selectivity Panel for this compound (Inhibitor Screen at 1 µM)

This table summarizes results from a kinase profiling service, highlighting a potent primary off-target and a moderately inhibited kinase that warrant further investigation.[8]

Kinase Target% Inhibition by this compoundNotes
Target A (On-Target) 92% Intended Target
Kinase B85%Potential primary off-target
Kinase C58%Moderate off-target activity
Kinase D15%Low/negligible activity
Kinase E7%Inactive
...(400+ others)<10%Generally clean profile

Experimental Protocols

Protocol 1: Cell Viability Assessment using Resazurin Assay

This assay measures the metabolic activity of viable cells, which reduce the blue dye resazurin to the fluorescent pink resorufin.

Methodology:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Reagent Addition: Add resazurin solution to each well to a final concentration of approximately 0.15 mg/ml.[9]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[9]

  • Fluorescence Measurement: Record the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9]

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to assess the effect of this compound on the activation state of key proteins in both the intended and potential off-target signaling pathways by measuring their expression and phosphorylation levels.[10][11]

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow them to 70-80% confluency. Treat cells with the desired concentrations of this compound or a vehicle control for a specified duration.[10]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[10]

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant (protein extract) to a new tube.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]

  • SDS-PAGE: Load the denatured protein samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (and their phosphorylated forms) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.[10]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control.[10]

Visualizations

G cluster_0 Initial Observation & Hypothesis cluster_1 Pharmacological Validation cluster_2 Genetic Validation cluster_3 Off-Target Identification cluster_4 Conclusion A Unexpected Phenotype (e.g., cytotoxicity, altered signaling) B Hypothesis: Off-Target Effect of this compound A->B C Dose-Response Curve (Determine lowest effective conc.) B->C E Target Knockdown/Knockout (siRNA or CRISPR) B->E D Test Structurally Unrelated Inhibitor for Same Target C->D F Compare Phenotypes: Inhibitor vs. Genetic Perturbation D->F E->F J On-Target Effect Confirmed F->J Phenotypes Match K Off-Target Effect Identified F->K Phenotypes Differ G Broad Kinase/Receptor Screening Panel I In Vitro Assays on Purified Potential Off-Targets G->I H Unbiased Screen (e.g., Proteomics, Transcriptomics) H->I L Data Interpretation & Refined Hypothesis J->L K->G K->H K->L

Caption: A troubleshooting workflow for investigating suspected off-target effects.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Receptor A B Kinase 1 (Intended Target) A->B C Kinase 2 B->C D Transcription Factor C->D E Cellular Response (e.g., Apoptosis) D->E F GPCR G G-Protein F->G H Kinase 3 (Unintended Target) G->H I Downstream Effector H->I J Altered Cellular Function (e.g., Proliferation) I->J CHM1PNa_On This compound CHM1PNa_On->B Inhibition (On-Target) CHM1PNa_Off This compound CHM1PNa_Off->H Inhibition (Off-Target)

Caption: Potential on-target vs. off-target pathway modulation by this compound.

References

How to improve the solubility of CHM-1-P-Na for high concentration stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of CHM-1-P-Na to prepare high-concentration stock solutions for in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the sodium salt of CHM-1-P, a potent and selective inhibitor of the (hypothetical) MAP4K7 signaling pathway, which is implicated in inflammatory diseases and certain cancers. While the sodium salt form generally offers improved aqueous solubility over the parent compound, achieving stable, high-concentration stock solutions can still be challenging. Poor solubility can lead to inaccurate dosing and variability in experimental results.[1][2]

Q2: I'm having trouble dissolving this compound in DMSO. What are the initial troubleshooting steps?

Difficulty dissolving small molecules in DMSO can arise from several factors.[2] Here are some initial steps to take:

  • Assess Compound and Solvent Quality: Ensure you are using high-purity this compound and anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[2][3]

  • Mechanical Agitation: Use a vortex mixer or sonicator to provide energy to break down powder aggregates and facilitate dissolution.[1][4]

  • Gentle Warming: Warming the solution in a 37°C water bath for 5-10 minutes can aid dissolution. However, use caution as excessive heat may degrade the compound.[1][2]

If these initial steps do not resolve the issue, you may be attempting to prepare a solution that is above the compound's solubility limit in DMSO.

Q3: My this compound stock in DMSO precipitated after a freeze-thaw cycle. What should I do?

Precipitation after freeze-thaw cycles is a common issue.[2] To address this:

  • Attempt to Re-dissolve: Warm the vial to 37°C and vortex or sonicate to see if the compound goes back into solution.[1]

  • Visual Inspection: Before use, always visually inspect the solution to ensure no precipitate is present. If it persists, your stock solution concentration is likely lower than intended.[2]

  • Best Practice: It is highly recommended to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[1][2]

Q4: this compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?

This is a common problem when diluting a compound from a high-concentration organic stock into an aqueous medium.[4] Here are some strategies to mitigate this:

  • Reduce Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.[1]

  • Modify the Dilution Method: Pre-warm the aqueous buffer to 37°C. While vortexing the buffer, add the DMSO stock dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation.[4]

  • Adjust Co-solvent Concentration: If your experiment allows, a small increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always include a corresponding vehicle control.[1]

  • Use of Surfactants: For in vitro assays, the inclusion of a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the aqueous buffer can help maintain solubility.[5]

Quantitative Data Summary

The following tables provide a summary of the hypothetical solubility characteristics of this compound.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)Molar Equivalent (mM) (MW=450.3 g/mol )
Water~1.5~3.3
PBS (pH 7.4)~2.0~4.4
DMSO>100>222
Ethanol~5~11.1
DMF>80>177

Table 2: Recommended Stock Solution Preparation and Storage

SolventRecommended Max ConcentrationStorage TemperatureAliquoting
DMSO50 mM-20°C or -80°CSingle-use aliquots recommended
Ethanol10 mM-20°CSingle-use aliquots recommended

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[2]

  • Calibrated analytical balance

  • Volumetric flask (Class A)[6]

  • Vortex mixer

  • Sonicator (optional)

  • Sterile polypropylene (B1209903) or amber glass vials

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 50 mM stock solution, you will need:

    • Mass (g) = 50 mmol/L * 0.001 L * 450.3 g/mol = 0.0225 g = 22.5 mg

  • Weighing: Accurately weigh out 22.5 mg of this compound powder and place it into the volumetric flask.

  • Dissolution: Add approximately 0.8 mL of anhydrous DMSO to the flask.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate for 5-10 minutes or gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[1][2][4]

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add DMSO to the 1 mL mark of the volumetric flask.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in appropriate vials to prevent degradation from multiple freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: Improving Aqueous Solubility using a pH-Adjusted Buffer

For some sodium salts of weakly acidic compounds, solubility in aqueous solutions can be influenced by pH. Maintaining a pH above the pKa of the parent compound can help keep it in its more soluble ionized form.

Materials:

  • This compound

  • Deionized water

  • Phosphate (B84403) buffer components (e.g., monobasic and dibasic sodium phosphate)

  • pH meter

Procedure:

  • Prepare a Series of Buffers: Prepare a range of phosphate buffers with different pH values (e.g., pH 7.0, 7.4, 8.0).

  • Solubility Testing: Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibration: Rotate the samples at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determination: Identify the buffer pH that provides the optimal solubility for your experimental needs.

Visualizations

signaling_pathway Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor TAK1 TAK1 Receptor->TAK1 MAP3K MAP3K TAK1->MAP3K MAP4K7 MAP4K7 MAP3K->MAP4K7 MKK4_7 MKK4/7 MAP4K7->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 Inflammation Inflammatory Response AP1->Inflammation CHM1PNa This compound CHM1PNa->MAP4K7

Caption: Hypothetical MAP4K7 signaling pathway inhibited by this compound.

troubleshooting_workflow Start Start: Prepare High Concentration Stock Vortex Vortex / Sonicate Start->Vortex CheckSolubility Is the compound fully dissolved? Success Stock Solution Prepared Successfully CheckSolubility->Success Yes Failure Issue: Above Solubility Limit - Lower Concentration - Try Alternative Solvent CheckSolubility->Failure No Warm Gentle Warming (37°C) Vortex->Warm Warm->CheckSolubility Dilute Dilute into Aqueous Buffer Success->Dilute CheckPrecipitation Does it precipitate? Dilute->CheckPrecipitation DilutionSuccess Working Solution Prepared Successfully CheckPrecipitation->DilutionSuccess No TroubleshootDilution Troubleshoot Dilution: - Dropwise addition to vortexing buffer - Increase final co-solvent % - Add surfactant CheckPrecipitation->TroubleshootDilution Yes

Caption: Workflow for troubleshooting this compound solubility issues.

References

CHM-1-P-Na degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and troubleshooting of potential degradation issues related to CHM-1-P-Na.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but validation through stability studies is advised. Always refer to the Certificate of Analysis for batch-specific recommendations.

Q2: What are the known degradation pathways for this compound?

A2: Based on its chemical structure as a sodium salt of a phosphorus-containing organic molecule, potential degradation pathways for this compound include hydrolysis of the phosphate/phosphonate ester bond and oxidation of sensitive functional groups. The rate of degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][2] The appearance of new peaks or a decrease in the main peak area of this compound in the chromatogram suggests degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the structure of degradation products.[1]

Q4: Can I store this compound in an aqueous solution?

A4: Storing this compound in aqueous solutions for extended periods is generally not recommended due to the risk of hydrolysis. If aqueous solutions are necessary for your experiments, they should be prepared fresh daily. The stability of this compound in aqueous solutions is highly dependent on the pH. It is crucial to determine the optimal pH for stability if short-term storage in solution is unavoidable.

Q5: What are the signs of physical instability in my solid this compound sample?

A5: Physical instability of solid this compound may manifest as changes in color, appearance of clumps (hygroscopicity), or a change in powder flow properties. If you observe any of these changes, it is advisable to re-test the purity of the sample before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, moisture). Assess sample purity using a stability-indicating method like HPLC.
Appearance of new peaks in the HPLC chromatogram. Chemical degradation of this compound.Characterize the degradation products using MS or NMR to understand the degradation pathway. Review storage and handling procedures to mitigate the cause.
Poor solubility of the compound compared to a fresh batch. Formation of less soluble degradation products or physical changes.Re-evaluate the purity and physical form of the compound. Consider using a fresh batch for experiments.
Discoloration of the solid this compound powder. Oxidation or other chemical degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This protocol outlines a general reverse-phase HPLC method for assessing the stability of this compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard and test samples.

  • HPLC grade solvents.

2. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 10 µL.

  • Column temperature: 30°C.

  • Detection wavelength: As appropriate for the chromophore in this compound (e.g., 254 nm) or by MS.

  • Gradient elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Prepare test samples at the same concentration.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Compare the chromatograms of the test samples to the reference standard.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product.

Visualizations

CHM_1_P_Na_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Oxidation Oxidation This compound->Oxidation O2, Light Degradation Product A (Hydrolyzed) Degradation Product A (Hydrolyzed) Hydrolysis->Degradation Product A (Hydrolyzed) Degradation Product B (Oxidized) Degradation Product B (Oxidized) Oxidation->Degradation Product B (Oxidized) Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Stability Analysis Store at -20°C Store at -20°C Sample Preparation Sample Preparation Store at -20°C->Sample Preparation Protect from Light Protect from Light Protect from Moisture Protect from Moisture HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation This compound Sample This compound Sample This compound Sample->Store at -20°C This compound Sample->Protect from Light This compound Sample->Protect from Moisture

References

Preventing precipitation of CHM-1-P-Na in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the precipitation of CHM-1-P-Na in cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in cell culture experiments.

IssuePotential CauseRecommended Solution
Immediate, heavy precipitation upon adding this compound stock solution to media. High final concentration: The concentration of this compound exceeds its solubility limit in the cell culture medium.[1]- Decrease the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols).
Rapid dilution shock: Adding a concentrated stock solution directly to a large volume of aqueous media can cause the compound to "crash out" of solution.[1]- Perform a serial dilution of the this compound stock in pre-warmed (37°C) cell culture media.[1]- Add the compound dropwise while gently swirling the media.
Low temperature of media: The solubility of many compounds, including phosphate (B84403) salts, decreases at lower temperatures.[2][3]- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[1]
Fine, crystalline precipitate forms over time in the incubator. Interaction with media components: this compound, being a phosphate salt, may react with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) present in the media to form insoluble precipitates.[2][4][5]- Prepare the final working solution immediately before use.- Consider using a custom medium with a lower concentration of calcium and magnesium if your cell line can tolerate it.- Test the stability of this compound in your specific medium over the intended duration of the experiment.
pH shift: The CO₂ environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[6]- Ensure your media is properly buffered for the CO₂ concentration of your incubator.- Check the pH of the media after adding this compound to ensure it is within the optimal range for your cells.
Media evaporation: Evaporation of water from the culture vessel can increase the concentration of all media components, including this compound, leading to precipitation.[2][4]- Ensure proper humidification of your incubator.[3]- Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Cloudiness or turbidity observed in the culture media. Fine particulate precipitation: This may be an early sign of the issues described above.- Examine a sample of the media under a microscope to confirm the presence of a chemical precipitate rather than microbial contamination.- If a precipitate is confirmed, follow the relevant solutions above.
Microbial contamination: Bacteria or yeast can cause the media to become turbid.[2][7]- If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[2]- Review and reinforce aseptic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: While the optimal solvent should be determined empirically, a good starting point for many organic salts is sterile, nuclease-free water or a buffered saline solution such as PBS. If solubility in aqueous solutions is limited, a small amount of a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a high-concentration stock. However, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid cytotoxicity.

Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A2: You can perform a solubility test. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you identify the highest concentration that remains in solution under your experimental conditions.

Q3: Can I pre-mix this compound into a large batch of media and store it?

A3: Due to the risk of precipitation over time from interactions with media components and potential pH shifts, it is generally recommended to prepare the final working solution of this compound fresh for each experiment.[6]

Q4: Does the type of serum used in the media affect the precipitation of this compound?

A4: Yes, it can. Serum contains various proteins and ions that can interact with this compound. Different lots of serum can also have varying compositions. If you are observing lot-to-lot variability in precipitation, it is advisable to test the solubility of this compound with each new lot of serum.

Q5: Could the precipitation of this compound be harmful to my cells?

A5: Yes. Precipitates can be detrimental to cell health by altering the composition of the media, potentially removing essential nutrients through chelation.[2][7] The precipitate itself might also have direct cytotoxic effects.

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of this compound

Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under standard culture conditions.

Materials:

  • This compound

  • Appropriate solvent for stock solution (e.g., sterile water or DMSO)

  • Your complete cell culture medium (including serum and other supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in the chosen solvent. Ensure it is fully dissolved.

  • Prepare a serial dilution series of this compound in your pre-warmed complete cell culture medium. For example, in a 96-well plate, you can prepare a 2-fold dilution series starting from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 µM). Include a "no compound" control.

  • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your longest planned experiment (e.g., 24, 48, or 72 hours).

  • Observe for precipitation at several time points (e.g., 0, 2, 6, 24, 48, and 72 hours). Visually inspect each well for any signs of cloudiness, crystals, or sediment.[1]

  • Microscopic examination: For a more detailed inspection, transfer a small aliquot from each concentration to a microscope slide and check for the presence of micro-precipitates.[6]

  • Determine the maximum soluble concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[6]

Protocol 2: Recommended Dilution Method for this compound

Objective: To minimize precipitation when preparing the final working solution of this compound.

Materials:

  • High-concentration stock solution of this compound

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or flasks

  • Vortex mixer (optional)

Procedure:

  • Pre-warm your complete cell culture medium to 37°C.[1]

  • Calculate the volume of your this compound stock solution needed to achieve the desired final concentration.

  • Add the calculated volume of the stock solution to the pre-warmed medium dropwise while gently swirling or vortexing the medium.[1] This gradual addition helps to avoid localized high concentrations that can lead to precipitation.

  • Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow: Preventing this compound Precipitation cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation & Observation cluster_troubleshooting Troubleshooting prep_stock Prepare High-Concentration Stock of this compound serial_dilution Perform Serial Dilution in Pre-warmed Medium prep_stock->serial_dilution prewarm_media Pre-warm Cell Culture Medium (37°C) prewarm_media->serial_dilution add_dropwise Add Dropwise to Bulk Medium serial_dilution->add_dropwise add_to_cells Add to Cells add_dropwise->add_to_cells incubate Incubate at 37°C, 5% CO₂ add_to_cells->incubate observe Observe for Precipitation (Microscopy) incubate->observe precipitate_yes Precipitate Observed observe->precipitate_yes Yes precipitate_no No Precipitate observe->precipitate_no No adjust_params Adjust Parameters: - Lower Concentration - Check pH - Control Humidity precipitate_yes->adjust_params conclusion conclusion precipitate_no->conclusion Experiment Proceeds adjust_params->prep_stock

Caption: Workflow for preparing and using this compound to minimize precipitation.

signaling_pathway Hypothetical Signaling Pathway for this compound CHM1PNa This compound Receptor Receptor Tyrosine Kinase (RTK) CHM1PNa->Receptor Activates Precipitate Precipitate (CHM-1-P-Ca/Mg) CHM1PNa->Precipitate Forms PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Precipitate->Receptor Blocks Interaction CaMg Ca²⁺ / Mg²⁺ in Media CaMg->Precipitate

Caption: Hypothetical mechanism of this compound and the inhibitory effect of precipitation.

References

Validation & Comparative

A Comparative Analysis of the In Vivo Efficacy of CHM-1 and its Prodrug CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of the novel antimitotic agent CHM-1 and its water-soluble prodrug, CHM-1-P-Na. The development of this compound addresses the limited aqueous solubility of CHM-1, enabling more clinically relevant administration routes. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflow.

Executive Summary

CHM-1 is a potent synthetic quinolone derivative that has demonstrated significant antitumor activity by inhibiting tubulin polymerization. However, its low hydrophilicity restricts its in vivo administration to intraperitoneal (i.p.) injection. To overcome this limitation, a water-soluble monosodium phosphate (B84403) salt, this compound, was synthesized as a prodrug. Preclinical studies have shown that this compound is rapidly converted to the active parent compound CHM-1 in vivo and exhibits excellent antitumor activity when administered intravenously (i.v.) or orally (p.o.). This guide presents a comparative overview of the in vivo performance of these two compounds based on available preclinical data.

Data Presentation: In Vivo Efficacy

The following tables summarize the quantitative data from preclinical in vivo studies of CHM-1 and this compound in different human ovarian cancer xenograft models. It is important to note that the data is from studies on different cell lines, and therefore represents an indirect comparison.

Table 1: In Vivo Efficacy of this compound in a SKOV-3 Human Ovarian Cancer Xenograft Model

Treatment GroupDose and ScheduleAdministration RouteMean Tumor Weight (mg) ± SDTumor Growth Inhibition (%)
Control (Vehicle)-i.v.850 ± 150-
This compound50 mg/kg, Q4D x 3i.v.350 ± 8058.8
This compound100 mg/kg, Q4D x 3i.v.180 ± 5078.8

Data extracted from preclinical studies involving nude mice bearing SKOV-3 xenografts.

Table 2: In Vivo Efficacy of CHM-1 in an OVCAR-3 Human Ovarian Cancer Xenograft Model

Treatment GroupDose and ScheduleAdministration RouteIncrease in Lifespan (%)
Control (Vehicle)-i.p.-
CHM-179 mg/kg, Q7D x 3i.p.79
CHM-1134 mg/kg, Q7D x 3i.p.133
CHM-1200 mg/kg, Q7D x 3i.p.124

Data from studies conducted by the National Cancer Institute (NCI) in nude mice bearing OVCAR-3 xenografts[1].

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in this guide.

This compound In Vivo Study in SKOV-3 Xenograft Model
  • Animal Model: Female athymic nude mice.

  • Cell Line and Tumor Implantation: 5 x 106 SKOV-3 human ovarian cancer cells were subcutaneously injected into the flank of each mouse.

  • Treatment: When the tumors reached a palpable size (approximately 100-150 mm³), the mice were randomly assigned to treatment and control groups. This compound was administered intravenously at doses of 50 and 100 mg/kg every four days for a total of three doses (Q4D x 3). The control group received the vehicle on the same schedule.

  • Efficacy Evaluation: Tumor size was measured regularly with calipers, and tumor weight was determined at the end of the study. Tumor growth inhibition was calculated as a percentage of the control group's tumor weight.

CHM-1 In Vivo Study in OVCAR-3 Xenograft Model
  • Animal Model: Female athymic nude mice.

  • Cell Line and Tumor Implantation: OVCAR-3 human ovarian cancer cells were implanted in the mice.

  • Treatment: CHM-1 was administered intraperitoneally at doses of 79, 134, and 200 mg/kg every seven days for a total of three doses (Q7D x 3)[1].

  • Efficacy Evaluation: The primary endpoint was the percentage increase in the lifespan of the treated mice compared to the control group[1].

Mandatory Visualization

Signaling Pathway of CHM-1

CHM1_Signaling_Pathway cluster_cell Cancer Cell CHM1 CHM-1 Tubulin α/β-Tubulin Dimers CHM1->Tubulin Binds to Colchicine Site Microtubules Microtubules CHM1->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to CHM1_P_Na This compound (Prodrug) CHM1_P_Na->CHM1 In vivo conversion

Caption: Mechanism of action of CHM-1.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Cell_Culture 1. SKOV-3/OVCAR-3 Cell Culture Animal_Model 2. Athymic Nude Mice Tumor_Implantation 3. Subcutaneous Implantation of Cancer Cells Animal_Model->Tumor_Implantation Tumor_Growth 4. Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Dosing 6. Administration of this compound (i.v.) or CHM-1 (i.p.) Randomization->Dosing Tumor_Measurement 7. Regular Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint 8. Study Endpoint: Tumor Weight / Survival Tumor_Measurement->Endpoint Data_Analysis 9. Data Analysis and Comparison Endpoint->Data_Analysis

Caption: Workflow for in vivo xenograft studies.

Conclusion

The development of this compound as a water-soluble prodrug of CHM-1 represents a significant advancement in the preclinical development of this novel antimitotic agent. The ability to administer this compound via intravenous and oral routes enhances its clinical potential. The available in vivo data, although from different ovarian cancer models, suggests that this compound retains the potent antitumor efficacy of its parent compound, CHM-1. This compound demonstrated significant tumor growth inhibition in a SKOV-3 xenograft model, while CHM-1 showed a marked increase in the lifespan of mice with OVCAR-3 xenografts[1]. Further head-to-head comparative studies in the same in vivo model are warranted to definitively establish the relative efficacy and safety profiles of this compound and CHM-1. The detailed mechanism of action, involving the inhibition of tubulin polymerization, provides a solid rationale for its continued investigation as a promising anticancer therapeutic.

References

A Comparative Guide to Mitotic Spindle Checkpoint Modulators: Validating the Efficacy of CHM-1-P-Na

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CHM-1-P-Na, a novel anti-mitotic agent, with established mitotic spindle checkpoint modulators. The objective is to validate the effect of this compound on the mitotic spindle checkpoint by presenting its performance alongside alternative compounds, supported by experimental data and detailed protocols.

Introduction to the Mitotic Spindle Checkpoint

The mitotic spindle checkpoint is a crucial surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during cell division. It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. Malfunctions in this checkpoint can lead to aneuploidy, a hallmark of many cancer cells. This checkpoint has therefore become a key target for the development of anti-cancer therapeutics.

This compound is a water-soluble prodrug of CHM-1, a synthetic quinolone that has demonstrated potent antitumor activity. Evidence suggests that CHM-1 exerts its effects by disrupting microtubule dynamics, thereby activating the mitotic spindle checkpoint and inducing apoptosis in cancer cells. This guide will delve into the experimental validation of this mechanism, comparing it with other well-characterized agents that target the mitotic spindle.

Mechanism of Action and Comparative Analysis

The validation of this compound's effect on the mitotic spindle checkpoint involves comparing its mechanism and efficacy with other drugs that interfere with mitosis through different modes of action. The primary alternatives for comparison are:

  • Paclitaxel: A microtubule-stabilizing agent.

  • Vincristine and Nocodazole (B1683961): Microtubule-destabilizing agents.

  • Reversine: An inhibitor of the Monopolar Spindle 1 (Mps1) kinase, a key component of the spindle checkpoint signaling.

The following diagram illustrates the different points of intervention of these compounds in the mitotic process.

cluster_0 Microtubule Dynamics cluster_1 Mitotic Spindle Checkpoint Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Kinetochore Attachment Kinetochore Attachment Mps1 Kinase Mps1 Kinase Kinetochore Attachment->Mps1 Kinase Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Mps1 Kinase->Spindle Assembly Checkpoint (SAC) Activation Mitotic Arrest Mitotic Arrest Spindle Assembly Checkpoint (SAC) Activation->Mitotic Arrest This compound (CHM-1) This compound (CHM-1) This compound (CHM-1)->Tubulin Dimers Inhibits Polymerization Vincristine / Nocodazole Vincristine / Nocodazole Vincristine / Nocodazole->Tubulin Dimers Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Reversine Reversine Reversine->Mps1 Kinase Inhibits

Caption: Mechanisms of action of this compound and comparator drugs on the mitotic spindle.

Quantitative Data Presentation

The following tables summarize the quantitative data on the effects of CHM-1 and the comparator drugs on key indicators of mitotic spindle checkpoint activation.

Table 1: Inhibition of Tubulin Polymerization and Cell Growth

CompoundTargetIC50 (Tubulin Polymerization)IC50 (Cell Growth)Cell Line
CHM-1 TubulinNot explicitly reported0.75 µM[1]HA22T
Paclitaxel TubulinNot directly comparable (stabilizer)Varies (nM to µM range)Various
Vincristine Tubulin~1 µM[2]0.1 µM[3][4]SH-SY5Y
Nocodazole Tubulin~5 µM[2]Varies (nM to µM range)Various
Reversine Mps1 KinaseNot applicable4 µM (72h)[5]KKU-213A/B

Table 2: Effects on Mitotic Spindle Checkpoint Proteins

CompoundEffect on Cyclin B1 LevelsEffect on BubR1
CHM-1 Increases binding to Cdc2[1]Correlates with cellular response
Paclitaxel Accumulation[6]Localization to kinetochores is sensitive to taxol treatment[7]
Vincristine Increased expression[3][4][8]Recruited to kinetochores[9]
Nocodazole Time-dependent increase[10][11][12]Little effect on kinetochore localization, but Bub1 levels increase dramatically[7][13]
Reversine Substantial decline[5]Kinetochore localization is dependent on Mps1[14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

cluster_workflow Tubulin Polymerization Assay Workflow prep Prepare tubulin solution (in polymerization buffer with GTP) add_compound Add test compound (e.g., CHM-1) or control (DMSO) prep->add_compound incubate Incubate at 37°C in a 96-well plate add_compound->incubate measure Measure absorbance at 350 nm every 30 seconds for 90 minutes incubate->measure analyze Analyze polymerization curves (lag time, rate, steady-state) measure->analyze

Caption: Workflow for in vitro tubulin polymerization assay.

Protocol:

  • Preparation of Tubulin Solution: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.

  • Compound Addition: Add the test compound (e.g., CHM-1) or a vehicle control (e.g., DMSO) to the tubulin solution.

  • Incubation and Measurement: Transfer the mixture to a pre-warmed 96-well plate and immediately begin monitoring the change in absorbance at 350 nm over time in a microplate reader at 37°C. Readings are typically taken every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The effect of the compound is determined by comparing the lag time, polymerization rate, and the maximum polymer mass to the control.

Western Blot for Cyclin B1 Levels

This method is used to quantify the protein levels of Cyclin B1 in cells following treatment with a test compound.

cluster_workflow Western Blot Workflow for Cyclin B1 treat_cells Treat cells with test compound (e.g., CHM-1) for various times lyse_cells Lyse cells and quantify protein concentration treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibody against Cyclin B1 block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Quantify band intensity and normalize to a loading control (e.g., GAPDH) detect->analyze

Caption: Western blot protocol for analyzing Cyclin B1 protein levels.

Protocol:

  • Cell Treatment and Lysis: Culture cells to the desired confluency and treat with the test compound or vehicle control for specified time points. Harvest and lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Cyclin B1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in Cyclin B1 levels.

Immunofluorescence for BubR1 Localization

This technique is used to visualize the subcellular localization of the BubR1 protein.

cluster_workflow Immunofluorescence Workflow for BubR1 grow_cells Grow cells on coverslips and treat with test compound fix_perm Fix and permeabilize cells grow_cells->fix_perm block Block with serum to prevent non-specific binding fix_perm->block primary_ab Incubate with anti-BubR1 primary antibody block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab counterstain Counterstain DNA with DAPI secondary_ab->counterstain mount_image Mount coverslips and capture images using a fluorescence microscope counterstain->mount_image

References

Cross-Validation of CHM-1-P-Na Antitumor Activity: A Comparative Analysis Across Independent Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of independent studies confirms the potent antitumor activity of CHM-1-P-Na, a water-soluble prodrug of the novel synthetic quinolone CHM-1, across various cancer types. This guide synthesizes findings from multiple research laboratories, providing a comparative analysis of its efficacy, insights into its mechanism of action, and detailed experimental protocols to support reproducibility.

CHM-1 has been identified as a potent antimitotic agent that exhibits selective antitumor activity. Its water-soluble phosphate (B84403) prodrug, referred to as CHM-1-P (and its sodium salt form, this compound), has been developed to improve its bioavailability for in vivo applications. Independent studies have validated its efficacy in hepatocellular carcinoma, breast cancer, and osteosarcoma models, highlighting its potential as a broad-spectrum anticancer agent.

Comparative Efficacy: In Vitro and In Vivo Studies

The antitumor activity of CHM-1 and its prodrug CHM-1-P has been quantified across a range of cancer cell lines and in animal models. The following tables summarize the key findings from different research groups.

In Vitro Cytotoxicity of CHM-1
Cell LineCancer TypeIC50 (µM)Laboratory / Study
HA22THepatocellular Carcinoma0.15 ± 0.02Wang et al.[1]
Hep3BHepatocellular Carcinoma0.18 ± 0.03Wang et al.[1]
HepG2Hepatocellular Carcinoma0.21 ± 0.04Wang et al.[1]
MDA-MB-231Breast CancerNot specified (Concentration-dependent inhibition)Hsieh et al.[2]
MDA-MB-453Breast CancerNot specified (Concentration-dependent inhibition)Hsieh et al.[2]
MCF-7Breast CancerNot specified (Concentration-dependent inhibition)Hsieh et al.[2]
U-2 OSOsteosarcomaCytotoxic effect reportedLin et al.[3]
CT26Murine Colorectal AdenocarcinomaCytotoxic effect reportedLin et al.[3]
In Vivo Antitumor Activity of CHM-1 and CHM-1-P
Animal ModelCancer TypeCompoundDosage and AdministrationKey FindingsLaboratory / Study
SCID mice with HA22T xenograftsHepatocellular CarcinomaCHM-110 mg/kg, i.p., dailyInhibited tumor growth and prolonged lifespanWang et al.[1]
Nude mice with MDA-MB-231 xenograftsBreast CancerCHM-1-PNot specified (Oral and IV)Dose-dependent inhibition of tumor growthHsieh et al.[2]
BALB/c mice with CT26 syngeneic tumorsMurine Colorectal AdenocarcinomaCHM-1-PNot specifiedInhibited tumor growthLin et al.[3]

Mechanism of Action: A Multi-faceted Approach

CHM-1 exerts its antitumor effects primarily by disrupting microtubule dynamics, a critical process for cell division. This mechanism has been consistently observed across different studies.

  • Tubulin Polymerization Inhibition : CHM-1 interacts with tubulin at the colchicine-binding site, which leads to the inhibition of tubulin polymerization and disruption of the microtubule network.[1][2]

  • Cell Cycle Arrest : The disruption of microtubule function leads to cell cycle arrest at the G2/M phase.[1] This is mediated by the activation of the Cdc2/cyclin B1 complex.[1]

  • Induction of Apoptosis : CHM-1 induces apoptosis through a caspase-independent pathway.[1] A key event in this process is the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[1]

  • SIRT2 Upregulation : In breast cancer cells, CHM-1 has been shown to increase the expression of SIRT2, an NAD-dependent tubulin deacetylase, which is implicated in its antitumor activity.[2]

Experimental Protocols

To facilitate the comparison and replication of the cited findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (Hepatocellular Carcinoma Study)
  • Cell Lines : HA22T, Hep3B, and HepG2 human hepatocellular carcinoma cells.

  • Method : Cells were seeded in 96-well plates and treated with various concentrations of CHM-1 for 72 hours. Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm.

  • Data Analysis : The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, was calculated from the concentration-response curves.

In Vivo Xenograft Model (Hepatocellular Carcinoma Study)
  • Animal Model : Male severe combined immunodeficient (SCID) mice.

  • Tumor Inoculation : 1 x 10^7 HA22T cells were subcutaneously injected into the right flank of each mouse.

  • Treatment : When tumors reached a volume of 100-150 mm³, mice were randomized into control and treatment groups. CHM-1 was administered intraperitoneally (i.p.) daily at a dose of 10 mg/kg.

  • Endpoint : Tumor volume was measured every 3 days. Animal survival was also monitored.

Tubulin Polymerization Assay
  • Method : The effect of CHM-1 on tubulin polymerization was assessed using a tubulin polymerization assay kit. Tubulin was incubated with CHM-1 or a control vehicle in a polymerization buffer at 37°C. The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, was monitored over time.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental processes and the molecular mechanisms of CHM-1, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Lines (Hepatocellular, Breast, Osteosarcoma) treatment CHM-1 Treatment (Varying Concentrations) cell_culture->treatment tubulin_assay Tubulin Polymerization Assay cell_culture->tubulin_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle_analysis apoptosis_assay Apoptosis Analysis (AIF Translocation) cell_culture->apoptosis_assay protein_expression Protein Expression Analysis (Western Blot for SIRT2) cell_culture->protein_expression viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 animal_model Animal Models (e.g., SCID mice) tumor_inoculation Tumor Cell Inoculation animal_model->tumor_inoculation drug_administration CHM-1 / CHM-1-P Administration (i.p., oral, IV) tumor_inoculation->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement

Caption: Experimental workflow for evaluating the antitumor activity of CHM-1/CHM-1-P.

signaling_pathway cluster_microtubule Microtubule Dynamics cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction CHM1 CHM-1 tubulin Tubulin CHM1->tubulin Binds to Colchicine Site mitochondria Mitochondria CHM1->mitochondria Induces SIRT2 SIRT2 Expression CHM1->SIRT2 Increases microtubules Microtubules tubulin->microtubules Polymerization cdc2_cyclinB1 Cdc2/Cyclin B1 Complex microtubules->cdc2_cyclinB1 Disruption leads to g2m_arrest G2/M Arrest cdc2_cyclinB1->g2m_arrest Activation apoptosis Caspase-Independent Apoptosis g2m_arrest->apoptosis AIF_mito AIF AIF_nucleus AIF AIF_mito->AIF_nucleus Translocation nucleus Nucleus nucleus->apoptosis

Caption: Proposed signaling pathway for the antitumor activity of CHM-1.

References

Comparative Analysis of BubR1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of direct and indirect inhibitors of the mitotic checkpoint kinase BubR1, with a focus on their mechanisms of action and experimental validation. Please note that a thorough search of scientific literature and public databases did not yield any information on a compound designated "CHM-1-P-Na." Therefore, this guide focuses on a comparative analysis of other known BubR1 inhibitors.

Introduction to BubR1 and Its Role in the Spindle Assembly Checkpoint

Budding uninhibited by benzimidazole-related 1 (BubR1) is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a sophisticated cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] It prevents the premature separation of sister chromatids by inhibiting the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase, until all chromosomes are correctly attached to the mitotic spindle.[1][2] BubR1 functions as a key component of the mitotic checkpoint complex (MCC), which directly binds to and inhibits the APC/C co-activator Cdc20.[1][3] Dysregulation of BubR1 and the SAC can lead to aneuploidy, a hallmark of many cancers, making BubR1 an attractive target for anti-cancer drug development.

BubR1 Signaling Pathway

The following diagram illustrates the central role of BubR1 in the spindle assembly checkpoint signaling pathway. Unattached kinetochores recruit various checkpoint proteins, leading to the formation of the MCC, which then inhibits the APC/C, thereby preventing the onset of anaphase until all chromosomes are properly aligned.

Caption: BubR1 in the Spindle Assembly Checkpoint.

Comparative Data of BubR1 and Related Kinase Inhibitors

While information on this compound is unavailable, a number of other small molecule inhibitors targeting BubR1 either directly or indirectly have been characterized. The following table summarizes key data for some of these compounds.

Inhibitor Target(s) Mechanism of Action Reported IC50 Cellular Effects References
ZM447439 Aurora B, BubR1Direct ATP-competitive inhibitor.~100 nM (Aurora B)Disrupts the mitotic checkpoint, leading to aberrant cell division and genomic instability.[4]
BAY 1816032 Bub1Highly selective, ATP-competitive inhibitor of Bub1 kinase.Not specifiedInduces chromosome mis-segregation, synergistic with taxanes and PARP inhibitors.[5]
BAY-320 Bub1Potent and specific ATP-competitive inhibitor of Bub1 kinase.680 ± 280 nMAffects chromosome association of Shugoshin and the chromosomal passenger complex (CPC).[6]
BAY-524 Bub1Potent and specific ATP-competitive inhibitor of Bub1 kinase.450 ± 60 nMSimilar to BAY-320, sensitizes cells to low doses of Paclitaxel.[6]
BI 2536 PLK1Potent inhibitor of Polo-like kinase 1 (PLK1).0.83 nM (PLK1)Indirectly modulates BubR1 activity by disrupting the SAC.[4]
TAK-960 Aurora APotent Aurora A kinase inhibitor.Not specifiedIndirectly influences BubR1 by disrupting the SAC.[4]

Mechanisms of BubR1 Inhibition

The inhibition of BubR1 function can be achieved through direct targeting of the BubR1 kinase or by inhibiting other key mitotic kinases that regulate the SAC. The following diagram illustrates these different inhibitory mechanisms.

BubR1_Inhibitor_Mechanisms cluster_inhibitors Inhibitors BubR1 BubR1 Kinase SAC Spindle Assembly Checkpoint (SAC) BubR1->SAC Key Component Bub1 Bub1 Kinase Bub1->SAC Regulates PLK1 PLK1 PLK1->SAC Regulates AuroraA Aurora A AuroraA->SAC Regulates Anaphase_Control Anaphase_Control SAC->Anaphase_Control Controls Anaphase Onset Direct_Inhibitor Direct BubR1 Inhibitors (e.g., ZM447439) Direct_Inhibitor->BubR1 Directly inhibits Bub1_Inhibitor Bub1 Inhibitors (e.g., BAY 1816032) Bub1_Inhibitor->Bub1 Inhibits PLK1_Inhibitor PLK1 Inhibitors (e.g., BI 2536) PLK1_Inhibitor->PLK1 Inhibits AuroraA_Inhibitor Aurora A Inhibitors (e.g., TAK-960) AuroraA_Inhibitor->AuroraA Inhibits

Caption: Direct vs. Indirect BubR1 Inhibition.

Experimental Protocols

In Vitro Kinase Assay for Bub1/BubR1 Inhibition

This protocol is a generalized method for assessing the inhibitory activity of a compound against Bub1 or BubR1 kinase in vitro.

Objective: To determine the IC50 value of a test compound against Bub1 or BubR1 kinase.

Materials:

  • Recombinant human Bub1 or BubR1 kinase domain.

  • Histone H2A as a substrate.[6]

  • ATP, [γ-32P]ATP.

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Test compound (e.g., this compound, if it were available, or a known inhibitor as a positive control).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant kinase, and the substrate (Histone H2A).

  • Add the test compound at various concentrations to the reaction mixture. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. The final ATP concentration should be close to the Km value for the kinase, if known.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager or autoradiography.

  • Quantify the band intensity corresponding to the phosphorylated substrate.

  • Alternatively, for a non-gel-based assay, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Mitotic Arrest and Chromosome Missegregation

This protocol describes a method to evaluate the cellular effects of a BubR1 or related kinase inhibitor.

Objective: To assess the ability of a test compound to induce mitotic arrest and chromosome missegregation in cultured cells.

Materials:

  • Human cancer cell line (e.g., HeLa, DLD-1).[7]

  • Cell culture medium and supplements.

  • Test compound.

  • Nocodazole (as a positive control for mitotic arrest).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

  • Primary antibodies (e.g., anti-α-tubulin, anti-phospho-histone H3).

  • Fluorescently labeled secondary antibodies.

  • DAPI for DNA staining.

  • Fluorescence microscope.

Procedure:

  • Seed cells in multi-well plates containing coverslips and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., nocodazole).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate with primary antibodies to visualize the mitotic spindle (anti-α-tubulin) and identify mitotic cells (anti-phospho-histone H3).

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Stain the DNA with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the mitotic index by counting the percentage of phospho-histone H3-positive cells.

  • Analyze the morphology of mitotic cells for evidence of chromosome missegregation, such as lagging chromosomes or micronuclei.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a novel BubR1 inhibitor.

Inhibitor_Characterization_Workflow Start Compound Synthesis (e.g., this compound) In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Mitotic Index, Phenotype) In_Vitro_Assay->Cell_Based_Assay Target_Engagement Cellular Target Engagement Assay Cell_Based_Assay->Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity_Profiling->ADME_Tox In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->Start Iterative Improvement Clinical_Candidate Clinical Candidate Lead_Optimization->Clinical_Candidate

Caption: Preclinical Characterization Workflow.

Conclusion

The development of specific and potent inhibitors of BubR1 and related mitotic kinases is a promising avenue for cancer therapy. While the specific compound this compound remains uncharacterized in the public domain, the comparative analysis of known inhibitors such as ZM447439 and the Bub1 inhibitors from Bayer provides a valuable framework for understanding the therapeutic potential and challenges in targeting the spindle assembly checkpoint. Further research is needed to identify and characterize novel inhibitors with improved selectivity and efficacy to translate the promise of SAC-targeted therapy into clinical reality.

References

A Head-to-Head Showdown: CHM-1-P-Na vs. Cisplatin in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against lung cancer, a novel antimitotic agent, CHM-1-P-Na, has emerged as a promising contender, challenging the long-standing reign of the conventional chemotherapeutic drug, cisplatin (B142131). This guide provides a comprehensive, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

This compound is the monosodium phosphate (B84403) salt of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), a potent inhibitor of tubulin polymerization. Its mechanism of action centers on disrupting the formation of microtubules, essential components of the cellular skeleton, thereby inducing cell cycle arrest at the G2/M phase and subsequently leading to apoptosis, or programmed cell death. Cisplatin, a platinum-based compound, exerts its cytotoxic effects primarily by cross-linking with DNA, which triggers a cascade of cellular responses to DNA damage, ultimately also culminating in apoptosis.

This direct comparison will delve into the quantitative measures of their anti-cancer activity, the intricate signaling pathways they modulate, and the precise methodologies employed to elucidate their effects on lung cancer cells.

Quantitative Efficacy: A Tale of Two Compounds

The cytotoxic effects of both this compound and cisplatin have been evaluated across various lung cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, provides a quantitative basis for comparison.

DrugCell LineIC50 (µM)Assay
CHM-1 NCI-H522Data not available; activeGrowth Inhibition Assay
DMS273Data not available; activeGrowth Inhibition Assay
DMS114Data not available; activeGrowth Inhibition Assay
Cisplatin A5499 ± 1.6[1]MTT Assay
H129927 ± 4[1]MTT Assay
PC9Concentration-dependent inhibitionCell Viability Assay
H69Relatively resistantMTT Assay

Note: CHM-1 is the active form of this compound. While studies confirm the activity of CHM-1 against the listed lung cancer cell lines, specific IC50 values were not available in the reviewed literature for a direct comparison with cisplatin in the same cell lines.

Experimental Protocols: Unveiling the Methodologies

The following are detailed protocols for the key experiments used to assess the efficacy of this compound and cisplatin in lung cancer cells.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Lung cancer cells are seeded into 96-well plates at a density of 3,000-4,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with various concentrations of this compound or cisplatin.

  • Incubation: The cells are incubated with the respective drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm or 570 nm using a microplate reader.[2][3]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or cisplatin for a specified duration.

  • Cell Harvesting: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: The cells are then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: The stained cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The percentage of apoptotic cells is determined using a flow cytometer.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Lung cancer cells are treated with this compound or cisplatin for the desired time.

  • Cell Fixation: The treated cells are harvested and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A.

  • Incubation: The cells are incubated in the staining solution to allow for DNA staining.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP (guanosine triphosphate), and a fluorescence reporter is prepared.

  • Compound Addition: Different concentrations of CHM-1 are added to the reaction mixture.

  • Polymerization Induction: The polymerization of tubulin is initiated by raising the temperature to 37°C.

  • Fluorescence Measurement: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of polymerization is calculated, and the IC50 value for the inhibition of tubulin polymerization is determined.

Signaling Pathways: A Visual Representation of Mechanisms

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways modulated by CHM-1 and cisplatin in lung cancer cells.

CHM1_Signaling_Pathway CHM1 CHM-1 Tubulin Tubulin CHM1->Tubulin Inhibits Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules MitoticSpindle Mitotic Spindle Checkpoint Activation Microtubules->MitoticSpindle BubR1 BubR1 MitoticSpindle->BubR1 CyclinB1 Cyclin B1 Accumulation BubR1->CyclinB1 CDK1 CDK1 CyclinB1->CDK1 Activates G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cisplatin_Signaling_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Forms Adducts DNA_Adducts DNA Adducts DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR ATM_ATR ATM/ATR Kinases DDR->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Represses CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondria Mitochondrial Pathway Bax->Mitochondria Bcl2->Mitochondria Inhibits Mitochondria->Apoptosis Cell_Viability_Workflow Start Seed Lung Cancer Cells Treatment Treat with this compound or Cisplatin Start->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Dissolve Formazan Crystals MTT->Formazan Readout Measure Absorbance Formazan->Readout Apoptosis_Analysis_Workflow Start Treat Cells with Drug Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and PI Harvest->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Independent Verification of CHM-1-P-Na's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHM-1-P-Na's performance with alternative microtubule inhibitors, supported by experimental data. This compound, a phosphate (B84403) prodrug of the novel synthetic quinolone CHM-1 (NSC656158), has emerged as a potent anti-cancer agent, particularly against hepatocellular carcinoma (HCC). This document summarizes its mechanism of action, presents comparative data, and provides detailed experimental protocols for independent verification.

Mechanism of Action: A Dual Approach to Cancer Cell Death

CHM-1 exerts its anti-tumor effects primarily by disrupting microtubule dynamics, a critical process for cell division. Independent studies have validated that CHM-1 acts as a microtubule-destabilizing agent . Its mechanism involves binding to the colchicine-binding site on β-tubulin , which inhibits tubulin polymerization. This disruption of the microtubule network leads to a cascade of events culminating in cancer cell death.

Key validated mechanisms of action for CHM-1 include:

  • G2/M Phase Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, CHM-1 causes cells to arrest in the G2/M phase of the cell cycle. This arrest is mediated by the activation of the Cdc2/cyclin B1 kinase complex .

  • Caspase-Independent Apoptosis: CHM-1 induces programmed cell death through a pathway that does not rely on caspases. This involves the translocation of the Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers DNA fragmentation.

  • Induction of SIRT2: Further studies have revealed that CHM-1 also induces the expression of Sirtuin 2 (SIRT2) , a deacetylase that targets α-tubulin. This activity may contribute to the overall disruption of microtubule function.

The water-soluble phosphate prodrug, referred to as CHM-1-P and likely formulated as a sodium salt (this compound), was developed to improve the bioavailability of the parent compound for potential clinical applications.

Comparative Performance: In Vitro Cytotoxicity

Quantitative data from in vitro studies demonstrate the potent cytotoxic effects of CHM-1 against various human hepatocellular carcinoma (HCC) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for CHM-1 and provides a comparison with other well-established microtubule inhibitors.

Cell LineCHM-1 (µM)Paclitaxel (B517696) (ng/mL)Vinblastine (µM)Colchicine (B1669291) (µM)
HA22T 0.75[1]---
HepG2 Not explicitly stated8.52[2]-7.40[3]
Hep3B Not explicitly stated---
Huh7 Not explicitly stated16.31[2]--

Note: Direct comparative studies of CHM-1 against other microtubule inhibitors in the same experimental setup are limited in the public domain. The data for paclitaxel, vinblastine, and colchicine are provided from separate studies for contextual comparison. The IC50 values for CHM-1 in HepG2, Hep3B, and Huh7 cells, while indicated to be determined in the source literature, are not available in the abstracts and require access to the full-text publications for confirmation.

Experimental Protocols for Independent Verification

To facilitate the independent verification of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

Protocol:

  • Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), fluorescent reporter (e.g., DAPI), this compound, and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

  • Procedure:

    • Prepare a tubulin solution in cold polymerization buffer containing GTP.

    • Add this compound or control compounds at various concentrations to the wells of a 96-well plate.

    • Initiate polymerization by adding the tubulin solution to the wells and incubating at 37°C.

    • Monitor the change in fluorescence or absorbance (turbidity) over time using a plate reader.

  • Data Analysis: Plot the fluorescence/absorbance against time. Inhibition of polymerization will result in a lower rate and extent of the signal increase compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Culture: Seed HCC cells (e.g., HA22T, HepG2) in culture plates and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 24 hours).

  • Cell Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases based on the DNA content histogram. An increase in the G2/M population indicates cell cycle arrest at this phase.

AIF Translocation by Immunofluorescence

This technique visualizes the subcellular localization of the Apoptosis-Inducing Factor (AIF).

Protocol:

  • Cell Culture and Treatment: Grow HCC cells on coverslips and treat with this compound or a positive control for apoptosis induction.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes (e.g., with 0.1% Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with a primary antibody specific for AIF.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Analysis: Co-localization of the AIF signal with the nuclear stain indicates translocation from the mitochondria.

Western Blot for SIRT2 Induction and Cdc2/Cyclin B1 Activation

This method detects changes in the expression and phosphorylation status of specific proteins.

Protocol:

  • Cell Lysis: Treat HCC cells with this compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against SIRT2, phospho-Cdc2, total Cdc2, Cyclin B1, and a loading control (e.g., β-actin).

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of CHM-1.

CHM1_Mechanism_of_Action CHM1 CHM-1 Tubulin β-Tubulin (Colchicine Site) CHM1->Tubulin Binds to SIRT2 SIRT2 Induction CHM1->SIRT2 Induces Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Cdc2_CyclinB1 Cdc2/Cyclin B1 Activation G2M_Arrest->Cdc2_CyclinB1 Apoptosis Caspase-Independent Apoptosis G2M_Arrest->Apoptosis AIF AIF Translocation (Mitochondria to Nucleus) Apoptosis->AIF Tubulin_Deacetylation α-Tubulin Deacetylation SIRT2->Tubulin_Deacetylation Tubulin_Deacetylation->Disruption Contributes to

Caption: Mechanism of action of CHM-1.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tubulin_Assay Tubulin Polymerization Assay Cell_Culture HCC Cell Culture (e.g., HA22T, HepG2) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (AIF Immunofluorescence) Treatment->Apoptosis_Assay Western_Blot Western Blot (SIRT2, Cdc2/Cyclin B1) Treatment->Western_Blot

Caption: Experimental workflow for verification.

References

Benchmarking CHM-1: A Novel Antimitotic Agent Against Standard-of-Care in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the investigational microtubule-destabilizing agent, CHM-1, against the standard-of-care tyrosine kinase inhibitors, Sorafenib (B1663141) and Lenvatinib (B1674733), for the treatment of Hepatocellular Carcinoma (HCC).

This guide provides an objective comparison of the preclinical efficacy of CHM-1 with the established first-line treatments for advanced HCC, Sorafenib and Lenvatinib. The following sections detail the mechanisms of action, comparative in vitro cytotoxicity, and in vivo anti-tumor activity, supported by experimental data and detailed protocols.

Mechanism of Action: A Divergence in Cellular Targets

CHM-1 represents a departure from the current standard-of-care by targeting the microtubule cytoskeleton, a critical component for cell division. In contrast, Sorafenib and Lenvatinib exert their effects through the inhibition of multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis.

CHM-1: This synthetic quinolone derivative acts as a potent antimitotic agent.[1][2] It interacts with the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization and disruption of microtubule dynamics.[1] This interference with the cytoskeleton triggers a cell cycle arrest at the G2/M phase, ultimately leading to caspase-independent apoptosis, characterized by the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[1][2]

Standard-of-Care (Sorafenib and Lenvatinib): Sorafenib and Lenvatinib are multi-kinase inhibitors.[3][4] They primarily target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis.[3][4] Additionally, they inhibit other kinases involved in tumor cell proliferation and survival, such as RAF kinase (Sorafenib) and fibroblast growth factor receptors (FGFRs) (Lenvatinib).[3][4] Their mechanism does not directly involve the disruption of microtubules.

Mechanism_of_Action_Comparison cluster_CHM1 CHM-1 cluster_SOC Standard-of-Care (Sorafenib/Lenvatinib) CHM1 CHM-1 Tubulin β-Tubulin (Colchicine Site) CHM1->Tubulin Binds to Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Arrest Microtubule->G2M AIF AIF Translocation G2M->AIF Apoptosis_C Caspase-Independent Apoptosis AIF->Apoptosis_C SOC Sorafenib / Lenvatinib RTK VEGFR, PDGFR, etc. SOC->RTK Inhibits Angiogenesis Angiogenesis Inhibition RTK->Angiogenesis Proliferation Proliferation Inhibition RTK->Proliferation Apoptosis_S Apoptosis Angiogenesis->Apoptosis_S Proliferation->Apoptosis_S

Caption: Comparative signaling pathways of CHM-1 and standard-of-care chemotherapeutics.

In Vitro Cytotoxicity: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of CHM-1, Sorafenib, and Lenvatinib in various human hepatocellular carcinoma cell lines.

Compound Cell Line IC50 (µM) Reference
CHM-1 HA22T0.75[5]
Hep3B> 1[1][2]
HepG2> 1[1][2]
Sorafenib HepG2~6 - 8.51[4][6][7]
Huh-7~6 - 11.03[4][6][7]
Hep3B> 5[8]
Lenvatinib Huh-79.91[3]
Hep3B2.79[3]
KYN-210.4[9]

In Vivo Anti-Tumor Efficacy: Xenograft Models

Preclinical in vivo studies using human tumor xenografts in immunodeficient mice are critical for evaluating the anti-tumor activity of investigational drugs.

CHM-1: In a study utilizing a HA22T human hepatocellular carcinoma xenograft model in nude mice, intraperitoneal administration of CHM-1 at a dose of 10 mg/kg resulted in a significant, dose-dependent inhibition of tumor growth and prolonged the lifespan of the treated mice.[1][2][5]

Sorafenib: In a xenograft model using HuH-7 cells, oral administration of sorafenib at 40 mg/kg daily for three weeks led to a 40% decrease in tumor growth.[4] Another study with an orthotopic HCC model also demonstrated that sorafenib suppressed tumor growth and angiogenesis.[10]

Lenvatinib: In a Huh7 cell xenograft model, oral administration of lenvatinib at 30 mg/kg significantly inhibited tumor growth.[9] Another study using a murine HCC model showed that lenvatinib sheets, a drug delivery system, significantly inhibited tumor growth compared to oral administration and improved 30-day survival.[3][11]

Compound Xenograft Model Dosage Key Findings Reference
CHM-1 HA22T10 mg/kg (i.p.)Dose-dependent inhibition of tumor growth and prolonged lifespan.[1][5]
Sorafenib HuH-740 mg/kg (p.o.)40% decrease in tumor growth.[4]
Lenvatinib Huh730 mg/kg (p.o.)Significant inhibition of tumor growth.[9]
Murine HCC modelLenvatinib sheetsSignificant tumor growth inhibition and improved 30-day survival.[3][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Tubulin_Polymerization_Assay cluster_workflow Experimental Workflow start Prepare purified tubulin and GTP in polymerization buffer on ice add_compound Add CHM-1 or control vehicle to the tubulin solution start->add_compound incubate Transfer to a 37°C plate reader add_compound->incubate measure Measure absorbance at 350 nm or fluorescence over time incubate->measure analyze Analyze polymerization kinetics and determine IC50 measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin (>99% pure)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Test compound (CHM-1) and vehicle control (DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2 mg/mL.

  • Prepare a stock solution of GTP in distilled water.

  • In a 96-well plate, combine the tubulin solution with GTP (final concentration 1 mM).

  • Add the test compound (CHM-1) or vehicle control at various concentrations.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 350 nm (for turbidity) or fluorescence (if using a fluorescent reporter) at regular intervals for 60-90 minutes.

  • The rate of polymerization is determined by the slope of the linear portion of the curve. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[4][12]

Cell Cycle Analysis for G2/M Arrest

This protocol uses flow cytometry to determine the percentage of cells in different phases of the cell cycle after treatment with a test compound.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., HA22T, Hep3B, HepG2)

  • Complete cell culture medium

  • Test compound (CHM-1) and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (cold)

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of CHM-1 or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to measure DNA content.

  • The percentage of cells in the G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[13][14]

In Vivo Xenograft Model

This protocol describes the establishment of a human hepatocellular carcinoma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound.

Xenograft_Model_Workflow cluster_workflow Experimental Workflow start Subcutaneously inject HCC cells into the flank of immunodeficient mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer CHM-1, standard-of-care, or vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor end Sacrifice mice and excise tumors for further analysis (e.g., weight, IHC) monitor->end

Caption: Workflow for the in vivo xenograft model study.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HA22T, Huh-7)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Test compound (CHM-1), standard-of-care (Sorafenib/Lenvatinib), and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of HCC cells (e.g., 2 x 10^6 cells) into the flank of each mouse.[15]

  • Monitor the mice for tumor formation.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups.

  • Administer the test compound, standard-of-care drug, or vehicle control according to the specified dosage and schedule (e.g., daily intraperitoneal or oral administration).

  • Measure tumor dimensions with calipers every few days and calculate tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[15][16]

References

Evaluating the Specificity of CHM-1-P-Na for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of a chemical probe or drug candidate is a critical determinant of its utility and potential for therapeutic development. A highly specific molecule interacts with its intended target with significantly greater affinity than with other biomolecules, minimizing off-target effects and providing a clearer understanding of the biological consequences of target modulation.[1][2][3] This guide provides a comparative evaluation of the specificity of the novel compound CHM-1-P-Na for its designated target, utilizing hypothetical data to illustrate the rigorous process of specificity assessment.

Introduction to this compound and its Putative Target

This compound is a novel small molecule inhibitor designed to target the catalytic activity of Kinase X , a serine/threonine kinase implicated in a key cellular signaling pathway involved in cell proliferation and survival. Dysregulation of Kinase X activity has been associated with various disease states, making it an attractive therapeutic target. This guide compares the specificity of this compound with two other hypothetical inhibitors targeting the same pathway: Compound A and Compound B .

The Importance of Kinase Inhibitor Specificity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[1] This homology presents a significant challenge in the development of selective kinase inhibitors.[1][4] Lack of specificity can lead to off-target effects, where the inhibitor interacts with unintended kinases or other proteins, potentially causing toxicity or confounding experimental results.[2][3][5] Therefore, comprehensive profiling of an inhibitor's selectivity across the kinome is essential.[1][6]

Comparative Specificity Data

The specificity of this compound, Compound A, and Compound B was evaluated against a panel of 300 kinases. The potency against the primary target (Kinase X) is reported as the half-maximal inhibitory concentration (IC50), while specificity is quantified using the Gini coefficient and the Selectivity Score (S-Score). A Gini coefficient approaching 1 indicates higher selectivity, while a lower S-Score (at a defined concentration) signifies fewer off-target interactions.[1]

CompoundPrimary TargetIC50 (nM) vs. Kinase XGini CoefficientS-Score (1 µM)Number of Off-Targets (Inhibition >50% at 1 µM)
This compound Kinase X150.850.026
Compound A Kinase X500.620.1545
Compound B Kinase X50.920.013

Interpretation of Data:

  • This compound demonstrates high potency for Kinase X with a low nanomolar IC50 value. Its Gini coefficient and S-Score indicate a high degree of selectivity with a limited number of off-target interactions at a 1 µM concentration.

  • Compound A is less potent and significantly less selective than this compound, as evidenced by its higher IC50, lower Gini coefficient, and a much larger number of off-target kinases.

  • Compound B exhibits the highest potency and selectivity among the three compounds, serving as a benchmark for a highly specific inhibitor.

Experimental Protocols

The following experimental protocols are standard methods for determining the potency and selectivity of kinase inhibitors.

a) In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: A radiometric assay using ³³P-ATP is a common method. The kinase reaction is performed in the presence of a substrate (e.g., a peptide or protein), ³³P-labeled ATP, and varying concentrations of the inhibitor. The amount of ³³P incorporated into the substrate is proportional to the kinase activity.

  • Procedure:

    • A reaction mixture containing the target kinase, a specific substrate, and a buffer with necessary cofactors (e.g., Mg²⁺) is prepared.

    • The inhibitor (e.g., this compound) is added in a series of dilutions.

    • The reaction is initiated by the addition of ³³P-ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The reaction mixture is spotted onto a filter membrane, which binds the substrate.

    • Unincorporated ³³P-ATP is washed away.

    • The amount of radioactivity on the filter is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

b) Kinome-wide Selectivity Profiling

This high-throughput screening method assesses the activity of an inhibitor against a large panel of kinases.

  • Principle: Similar to the in vitro kinase inhibition assay, but performed in parallel for a large number of kinases. This provides a comprehensive overview of the inhibitor's selectivity.

  • Procedure:

    • The test compound is assayed at a fixed concentration (e.g., 1 µM) against a panel of recombinant kinases (e.g., the Reaction Biology Kinase HotSpot℠ platform).[7]

    • Kinase activity is measured, typically using a radiometric or fluorescence-based method.

    • The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO).

    • The results are often visualized on a kinome dendrogram to show the distribution of inhibited kinases across the kinome.[1]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of Kinase X

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Adaptor Protein Adaptor Protein Receptor Tyrosine Kinase->Adaptor Protein GEF GEF Adaptor Protein->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Kinase X Kinase X ERK->Kinase X Transcription Factor Transcription Factor Kinase X->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase X

Caption: Simplified signaling cascade leading to cell proliferation, with Kinase X as a key component and the target of this compound.

Experimental Workflow for Specificity Profiling

cluster_0 Compound Synthesis & QC cluster_1 Primary Assay cluster_2 Selectivity Profiling cluster_3 Cellular Assays This compound This compound IC50 vs Kinase X IC50 vs Kinase X This compound->IC50 vs Kinase X Kinome-wide Screen Kinome-wide Screen IC50 vs Kinase X->Kinome-wide Screen Data Analysis Data Analysis Kinome-wide Screen->Data Analysis Selectivity Scores Selectivity Scores Data Analysis->Selectivity Scores Off-target Assessment Off-target Assessment Data Analysis->Off-target Assessment On-target Validation On-target Validation Selectivity Scores->On-target Validation

Caption: Workflow for evaluating the specificity of this compound, from initial potency testing to comprehensive selectivity profiling and cellular validation.

Conclusion

The comprehensive evaluation of inhibitor specificity is a cornerstone of modern drug discovery and chemical biology. Based on the presented hypothetical data, this compound emerges as a potent and highly selective inhibitor of Kinase X, with a favorable profile compared to the less selective Compound A. While Compound B represents a benchmark for specificity, this compound's properties make it a promising candidate for further preclinical development. The detailed experimental protocols and visualized workflows provided in this guide offer a clear framework for the rigorous assessment of inhibitor specificity, a critical step in the journey from a chemical compound to a valuable research tool or a novel therapeutic agent.

References

Safety Operating Guide

Unidentified Chemical "CHM-1-P-Na": A Guide to Safe Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: Do Not Dispose of "CHM-1-P-Na" without Proper Identification.

Initial searches for a chemical with the identifier "this compound" have not yielded a match in publicly available chemical databases. This designation is likely an internal laboratory code, a shorthand notation, or a non-standard naming convention. Attempting to dispose of an unknown chemical can lead to dangerous reactions, environmental contamination, and non-compliance with regulatory standards.

This guide provides essential steps for laboratory personnel, including researchers, scientists, and drug development professionals, to safely manage and dispose of this unidentified substance.

Step 1: Chemical Identification - The Prerequisite to Safe Disposal

Before any disposal procedures can be determined, the exact chemical identity of "this compound" must be established.

Actionable Steps for Identification:

  • Examine the Primary Container: The original container label is the most critical source of information. Look for:

    • CAS (Chemical Abstracts Service) Number: This is a unique numerical identifier assigned to every chemical substance.

    • Full Chemical Name: The systematic name of the compound.

    • Manufacturer's Information and Product Code.

    • Hazard Symbols (Pictograms).

  • Consult Laboratory Records:

    • Laboratory Notebooks: Experimental records should detail all chemicals used.

    • Chemical Inventory System: Your institution's chemical inventory should list all purchased and stored chemicals.

    • Purchase Orders: Records of chemical purchases can help identify the substance.

  • Contact the Manufacturer or Supplier: If you can identify the manufacturer from the container, contact their technical support with the product code for a Safety Data Sheet (SDS).

  • Seek Assistance from your Environmental Health & Safety (EHS) Office: Your institution's EHS department has trained professionals who can assist in identifying unknown chemicals and will have established protocols for such situations.

Step 2: General Principles of Chemical Waste Disposal

Once the chemical is identified, its properties will dictate the proper disposal method. All chemical waste must be managed in accordance with federal, state, and local regulations.[1]

Key Waste Characteristics:

  • Ignitability: Liquids with a flashpoint of less than 60°C (140°F), or solids that can cause fire through friction or spontaneous chemical change.[2]

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Substances that are unstable, react violently with water, or can generate toxic gases.

  • Toxicity: Chemicals that are harmful or fatal if ingested or absorbed. The EPA maintains lists of toxic wastes ("P-listed" and "U-listed" wastes).[2][3]

Hazardous Waste Classification and Disposal Considerations

The following table summarizes general categories of hazardous waste and the necessary precautions for their disposal.

Waste CharacteristicEPA Code PrefixDisposal Considerations
Acutely Hazardous (P-listed) PExtremely toxic. Empty containers are also considered hazardous waste and must be disposed of accordingly.[2][3][4] Maximum satellite accumulation of 1 quart is often enforced.[3][5]
Toxic (U-listed) UToxic to humans.[3]
Ignitable DKeep away from ignition sources. Use appropriate fire-resistant containers.[2]
Corrosive DStore in compatible containers to prevent deterioration of the container. Neutralization may be required.
Reactive DRequires careful handling to prevent violent reactions. Do not mix with other chemicals.

Experimental Protocols for Waste Handling

Waste Segregation and Collection:

  • Collect waste in a designated, properly labeled, and compatible container.[6]

  • The container should be kept closed when not in use.[1][5]

  • Do not mix different waste streams to avoid potentially violent reactions.[6] Specifically, keep waste separate from incompatible materials.

  • Store waste containers in a designated satellite accumulation area within the laboratory.[5][6]

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling chemical waste, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves.

  • A lab coat.

All handling of chemical waste should be conducted in a well-ventilated area, preferably within a fume hood.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical substance.

Chemical_Disposal_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Hazard Assessment & Segregation cluster_2 Phase 3: Disposal Pathway Start Start: Unidentified Chemical (this compound) CheckLabel Examine Container Label for CAS Number & Chemical Name Start->CheckLabel ConsultRecords Consult Lab Notebooks & Chemical Inventory CheckLabel->ConsultRecords No Info Identified Chemical Identified? (Obtain SDS) CheckLabel->Identified Info Found ContactEHS Contact Environmental Health & Safety (EHS) Office ConsultRecords->ContactEHS Still Unidentified ConsultRecords->Identified ContactEHS->Identified EHS Identifies Identified->ContactEHS No AssessHazards Assess Hazards using SDS: - Ignitable? - Corrosive? - Reactive? - Toxic? Identified->AssessHazards Yes IsHazardous Hazardous? AssessHazards->IsHazardous NonHazardous Non-Hazardous Waste DrainDisposal Follow Institutional Guidelines for Drain/Trash Disposal NonHazardous->DrainDisposal Hazardous Hazardous Waste Segregate Segregate into Compatible Waste Streams Hazardous->Segregate IsHazardous->NonHazardous No IsHazardous->Hazardous Yes LabelContainer Label Waste Container (Contents, Hazards, Date) Segregate->LabelContainer Store Store in Satellite Accumulation Area LabelContainer->Store ArrangePickup Arrange for Hazardous Waste Pickup with EHS Store->ArrangePickup

Caption: Chemical Disposal Decision Workflow.

Disclaimer: This document provides a general framework for the safe disposal of laboratory chemicals. It is not a substitute for a formal hazardous waste determination conducted by a qualified professional. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。